molecular formula C22H22Cl2N4 B12367012 PZ-1922

PZ-1922

货号: B12367012
分子量: 413.3 g/mol
InChI 键: SQDISDISQIKKSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PZ-1922 is a useful research compound. Its molecular formula is C22H22Cl2N4 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H22Cl2N4

分子量

413.3 g/mol

IUPAC 名称

1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline;hydrochloride

InChI

InChI=1S/C22H21ClN4.ClH/c23-17-5-3-4-16(14-17)15-27-11-8-19-21(27)18-6-1-2-7-20(18)25-22(19)26-12-9-24-10-13-26;/h1-8,11,14,24H,9-10,12-13,15H2;1H

InChI 键

SQDISDISQIKKSI-UHFFFAOYSA-N

规范 SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4CC5=CC(=CC=C5)Cl.Cl

产品来源

United States

Foundational & Exploratory

The Triple-Acting Mechanism of PZ-1922: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1922 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed as a multi-target therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. This document provides an in-depth technical overview of the mechanism of action of this compound, which uniquely combines the functionalities of a serotonin 5-HT6 receptor (5-HT6R) antagonist, a serotonin 5-HT3 receptor (5-HT3R) antagonist, and a reversible inhibitor of monoamine oxidase-B (MAO-B). This triple-acting profile presents a synergistic approach to address the complex pathophysiology of cognitive decline.

Core Pharmacological Actions

This compound's mechanism of action is centered on the modulation of three key targets involved in neurotransmission and neuronal health:

  • 5-HT6 Receptor Antagonism: this compound exhibits high affinity for the 5-HT6 receptor, acting as a neutral antagonist at the Gs protein-coupled signaling pathway and as an inverse agonist at the Cdk5 signaling pathway.[1] The blockade of 5-HT6R is a promising strategy for enhancing cognitive function.

  • 5-HT3 Receptor Antagonism: this compound is a potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[2] Inhibition of 5-HT3R can modulate cholinergic and dopaminergic neurotransmission, which is often dysregulated in neurodegenerative diseases.

  • MAO-B Reversible Inhibition: this compound acts as a reversible inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine.[2] By inhibiting MAO-B, this compound can increase dopaminergic tone, which is beneficial for cognitive and motor functions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with its primary targets.

TargetParameterValueCell Line/SystemReference
5-HT6 Receptor Ki17 nMHEK cells expressing h5-HT6R[1]
Kb33 nM1321N1 cells expressing h5-HT6R[1]
5-HT3 Receptor Ki0.45 nMCHO cells expressing h5-HT3R[2]
pD2'7.32Guinea pig ileum[2]
MAO-B pIC508.93[1]

Signaling Pathways and Molecular Mechanisms

5-HT6 Receptor Signaling

This compound demonstrates a nuanced interaction with the 5-HT6 receptor, exhibiting biased antagonism.

  • Gs Signaling Pathway (Neutral Antagonist): In the canonical Gs-coupled pathway, 5-HT6R activation leads to adenylyl cyclase activation and subsequent cAMP production. This compound, as a neutral antagonist, does not alter the basal cAMP levels but effectively blocks agonist-induced cAMP production.[1]

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PZ1922 This compound Receptor 5-HT6R PZ1922->Receptor Blocks G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Synthesizes ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Cognition-related) CREB->Gene Promotes

Caption: this compound as a neutral antagonist at the 5-HT6R Gs-signaling pathway.

  • Cdk5 Signaling Pathway (Inverse Agonist): The 5-HT6 receptor can also signal through a Cdk5-dependent pathway, which is implicated in neurite growth. This compound acts as an inverse agonist in this pathway, reducing the basal activity of Cdk5 and thereby modulating neuronal morphology.[1]

Cdk5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PZ1922 This compound Receptor 5-HT6R PZ1922->Receptor Inhibits (Inverse Agonist) Cdk5 Cdk5 Receptor->Cdk5 Activates Neurite Neurite Outgrowth Cdk5->Neurite Promotes

Caption: this compound as an inverse agonist at the 5-HT6R Cdk5-signaling pathway.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a non-selective cation channel. Its activation by serotonin leads to rapid depolarization of the neuron. This compound potently blocks this channel, thereby inhibiting the excitatory effects of serotonin at these receptors. This action is thought to contribute to its pro-cognitive effects by modulating the release of other neurotransmitters like acetylcholine and dopamine.[3]

HT3R_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PZ1922 This compound Receptor 5-HT3 Receptor (Ligand-gated ion channel) PZ1922->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Depolarization Neuronal Depolarization (Excitation) Receptor->Depolarization Leads to Na_ion Na+ Na_ion->Receptor Ca_ion Ca2+ Ca_ion->Receptor

Caption: this compound antagonism of the 5-HT3 ligand-gated ion channel.

MAO-B Reversible Inhibition

MAO-B is a key enzyme in the catabolism of dopamine in the brain. This compound reversibly inhibits MAO-B, leading to an increase in synaptic dopamine concentrations. This is particularly relevant in conditions where dopaminergic neurotransmission is compromised.

MAOB_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Substrate Metabolites Inactive Metabolites MAOB->Metabolites Metabolizes to PZ1922 This compound PZ1922->MAOB Reversibly Inhibits

Caption: Reversible inhibition of MAO-B by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for 5-HT6R and 5-HT3R.

  • Protocol:

    • Membranes from HEK cells stably expressing human 5-HT6R or CHO cells expressing human 5-HT3R were prepared.

    • Membranes were incubated with a specific radioligand ([3H]-LSD for 5-HT6R, [3H]-BRL 43694 for 5-HT3R) and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

    • After incubation, the membranes were filtered and washed to separate bound from free radioligand.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

    • Ki values were calculated from IC50 values using the Cheng-Prusoff equation.[2]

Binding_Assay_Workflow A Prepare cell membranes (HEK for 5-HT6R, CHO for 5-HT3R) B Incubate membranes with: - Radioligand ([3H]-LSD or [3H]-BRL 43694) - Varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Measure radioactivity (Liquid Scintillation Counting) C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for radioligand binding assays.

Functional Antagonism Assays
  • Objective: To characterize the functional antagonist properties of this compound at 5-HT6R and 5-HT3R.

  • Protocols:

    • cAMP Production Assay (5-HT6R):

      • 1321N1 cells expressing human 5-HT6R were incubated with this compound.

      • The cells were then stimulated with a 5-HT6R agonist (5-CT).

      • cAMP levels were measured using a commercially available kit.

      • The ability of this compound to inhibit agonist-induced cAMP production was quantified to determine its antagonist potency (Kb).[1]

    • Guinea Pig Ileum Contractility Assay (5-HT3R):

      • Segments of guinea pig ileum were mounted in an organ bath.

      • Cumulative concentration-response curves to serotonin were obtained in the absence and presence of this compound.

      • The antagonist potency (pD2') was calculated from the rightward shift of the concentration-response curve.[2]

MAO-B Inhibition Assay
  • Objective: To determine the inhibitory activity and reversibility of this compound on MAO-B.

  • Protocol:

    • Recombinant human MAO-B was incubated with varying concentrations of this compound.

    • The substrate p-tyramine was added to initiate the enzymatic reaction.

    • The production of the reaction product was measured fluorometrically or spectrophotometrically.

    • For reversibility, the enzyme was pre-incubated with this compound, then diluted, and the recovery of enzyme activity was measured over time.[2]

In Vivo Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the pro-cognitive effects of this compound.

  • Novel Object Recognition Test: this compound reversed scopolamine-induced cognitive deficits in this test, indicating its ability to improve recognition memory.[2]

  • T-Maze Test in an Alzheimer's Disease Model: In a rat model of Alzheimer's disease induced by intracerebroventricular injection of oligomeric amyloid-β peptide, this compound showed superior pro-cognitive properties compared to the selective 5-HT6R antagonist intepirdine. Furthermore, this compound, but not intepirdine, restored the levels of key biomarkers associated with the pathological effects of amyloid-β.[2][4]

Conclusion

This compound represents a promising multi-target approach for the treatment of cognitive deficits in neurodegenerative disorders. Its unique combination of 5-HT6R antagonism, 5-HT3R antagonism, and reversible MAO-B inhibition allows it to modulate multiple neurotransmitter systems and cellular pathways implicated in the pathophysiology of diseases like Alzheimer's. The preclinical data strongly support its potential as a disease-modifying and symptomatic treatment. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy in humans.

References

Unveiling PZ-1922: A Technical Guide to a Novel Triple-Acting Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ-1922 is a first-in-class, triple-acting inhibitor targeting serotonin receptor 6 (5-HT6R), serotonin receptor 3 (5-HT3R), and monoamine oxidase B (MAO-B). This multi-target approach holds significant promise for the development of novel therapeutics for complex neurodegenerative disorders such as Alzheimer's disease. Preclinical studies have demonstrated the potential of this compound to alleviate cognitive deficits in animal models, suggesting its promise as a disease-modifying agent. This technical guide provides an in-depth overview of the biochemical properties, experimental protocols, and associated signaling pathways of this compound to support further research and development.

Core Properties of this compound

This compound exhibits a unique pharmacological profile characterized by high affinity and potent inhibition of its three primary targets. Its ability to cross the blood-brain barrier allows for effective engagement with these central nervous system targets.

Quantitative Inhibitory Properties

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency for 5-HT6R, 5-HT3R, and MAO-B.

TargetParameterValueCell Line/System
5-HT6RKᵢ17 nMHuman Embryonic Kidney (HEK) cells
5-HT3RKᵢ0.45 nMChinese Hamster Ovary (CHO) cells
MAO-BpIC₅₀8.93Recombinant human MAO-B

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound are provided below.

In Vitro Assays

1. 5-HT6R Radioligand Binding Assay

This assay determines the binding affinity of this compound to the 5-HT6 receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT6 receptor are cultured under standard conditions.

    • Cell membranes are prepared by homogenization in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) followed by centrifugation

PZ-1922: A Comprehensive Technical Guide on a Novel 5-HT6R/5-HT3R Dual Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1922 is a novel, triple-acting compound demonstrating high affinity and antagonistic activity at both the serotonin 5-HT6 (5-HT6R) and 5-HT3 (5-HT3R) receptors, coupled with reversible inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] This unique pharmacological profile positions this compound as a promising therapeutic candidate, particularly for neurodegenerative disorders such as Alzheimer's disease, where cognitive enhancement is a key therapeutic goal. In preclinical studies, this compound has shown the ability to reverse scopolamine-induced cognitive deficits and has displayed superior pro-cognitive properties in an Alzheimer's disease model when compared to a selective 5-HT6R antagonist.[1][3][4] This whitepaper provides an in-depth technical guide on the pharmacological properties, experimental evaluation, and underlying mechanisms of action of this compound.

Introduction

The serotonergic system, with its diverse array of receptors, plays a crucial role in regulating mood, cognition, and memory.[5] Among these, the 5-HT6 and 5-HT3 receptors have emerged as significant targets for the development of cognitive enhancers. The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory, and its antagonism has been shown to improve cognitive function.[6][7] The 5-HT3 receptor, a ligand-gated ion channel, is also implicated in cognitive processes, and its modulation can influence neurotransmitter release.[8][9][10]

This compound is a first-in-class molecule that simultaneously antagonizes both 5-HT6R and 5-HT3R, while also inhibiting MAO-B.[1][3] This multi-target approach offers a potentially synergistic effect for the treatment of complex neurological disorders like Alzheimer's disease.

Mechanism of Action

This compound's therapeutic potential stems from its combined action on three distinct molecular targets:

  • 5-HT6 Receptor Antagonism: The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][11][12] By antagonizing this receptor, this compound is thought to modulate cholinergic and glutamatergic neurotransmission, pathways critical for cognitive function.

  • 5-HT3 Receptor Antagonism: The 5-HT3 receptor is a non-selective cation channel.[8] Its activation leads to rapid neuronal depolarization. Antagonism of 5-HT3R by this compound can influence the release of various neurotransmitters, including dopamine and acetylcholine, further contributing to its pro-cognitive effects.

  • MAO-B Inhibition: Monoamine oxidase B is an enzyme responsible for the degradation of dopamine. By reversibly inhibiting MAO-B, this compound can increase synaptic dopamine levels, which is beneficial for cognitive processes.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and ex vivo experiments. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinities and Enzyme Inhibition of this compound

TargetParameterValue
Human 5-HT6 ReceptorKᵢ17 nM
Human 5-HT3 ReceptorKᵢ0.45 nM
Human MAO-BpIC₅₀8.93

Table 2: Functional Activity of this compound

TargetAssayParameterValue
Human 5-HT6 ReceptorcAMP Accumulation AssayKₑ33 nM
Guinea Pig 5-HT3 ReceptorIleum Contractility AssaypD₂'7.32

Signaling Pathways

To visualize the mechanisms of action, the signaling pathways for the 5-HT6 and 5-HT3 receptors are depicted below.

5-HT6 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT6R 5-HT6R Gs Gs 5HT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Serotonin Serotonin Serotonin->5HT6R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates PZ1922 This compound PZ1922->5HT6R Antagonizes

Caption: 5-HT6 Receptor Signaling Pathway.

5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT3R 5-HT3R (Ligand-Gated Ion Channel) Depolarization Neuronal Depolarization & Excitation 5HT3R->Depolarization Leads to Serotonin Serotonin Serotonin->5HT3R Binds and Opens Na_ion Na+ Na_ion->5HT3R Influx Ca_ion Ca²⁺ Ca_ion->5HT3R Influx PZ1922 This compound PZ1922->5HT3R Antagonizes

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Radioligand Binding Assays

A workflow for the radioligand binding assay is presented below.

Radioligand Binding Assay Workflow Start Start Prep_Membranes Prepare Cell Membranes (HEK cells for 5-HT6R, CHO cells for 5-HT3R) Start->Prep_Membranes Incubate Incubate Membranes with Radioligand and varying concentrations of this compound Prep_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki values) Quantify->Analyze End End Analyze->End MAO-B Inhibition Assay Workflow Start Start Prepare_Enzyme Prepare Human Recombinant MAO-B Enzyme Start->Prepare_Enzyme Incubate_Inhibitor Incubate MAO-B with varying concentrations of this compound Prepare_Enzyme->Incubate_Inhibitor Add_Substrate Add MAO-B Substrate (e.g., p-tyramine) Incubate_Inhibitor->Add_Substrate Measure_Activity Measure Enzyme Activity (Fluorometric Detection of Product) Add_Substrate->Measure_Activity Analyze Data Analysis (Calculate pIC50) Measure_Activity->Analyze End End Analyze->End

References

Unraveling PZ-1922: A Technical Guide to its Reversible MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ-1922 is a novel, multi-target compound that has demonstrated significant potential in preclinical studies for neurodegenerative diseases. A key aspect of its pharmacological profile is its potent and reversible inhibition of monoamine oxidase B (MAO-B). This technical guide provides an in-depth exploration of the reversible MAO-B inhibition mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Monoamine oxidase B is a crucial enzyme in the catabolism of neurotransmitters, particularly dopamine.[1][2] Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy employed in the management of Parkinson's disease.[1][2] Unlike irreversible MAO-B inhibitors, reversible inhibitors offer the potential for a more controlled and safer pharmacological profile, with a reduced risk of drug-drug and drug-food interactions. This compound's unique characteristic as a triple-acting agent, targeting serotonin 5-HT6 and 5-HT3 receptors in addition to MAO-B, positions it as a promising candidate for complex neurological disorders like Alzheimer's disease.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro MAO Inhibition Profile of this compound
CompoundMAO-B pIC50MAO-B IC50 (nM)MAO-A % Inhibition @ 1µMSelectivity Index (MAO-A/MAO-B)
This compound 8.931.17< 50%> 850

Data extracted from Grychowska et al., 2023.

Table 2: In Vitro 5-HT Receptor Antagonist Profile of this compound
Compound5-HT6R Ki (nM)5-HT3R pD2'
This compound 177.32

Data extracted from Grychowska et al., 2023.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
ParameterPlasmaBrain
Cmax (ng/mL or ng/g)284 ± 421048 ± 152
Tmax (h)1.01.0
AUC0-t (ng·h/mL or ng·h/g)884 ± 1214874 ± 682
Half-life (t1/2) (h)2.83.5
Bioavailability (F%)35-

Data extracted from the supplementary information of Grychowska et al., 2023.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro MAO-B and MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines the fluorometric method used to determine the inhibitory activity of this compound on recombinant human MAO-B and MAO-A.

  • Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO enzymes. The H₂O₂ is detected using a sensitive probe that generates a fluorescent signal.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO Assay Buffer

    • This compound and reference inhibitors

    • p-Tyramine (substrate)

    • High-sensitivity fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • 96-well black microplates

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and reference inhibitors in the appropriate solvent.

    • In a 96-well black microplate, add the assay buffer, the test compound solution, and the MAO enzyme (either MAO-A or MAO-B).

    • Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding a solution containing the substrate (p-tyramine), the fluorescent probe, and HRP.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).

    • The rate of fluorescence increase is proportional to the MAO enzyme activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

  • Reversibility Assay:

    • To assess the reversibility of inhibition, the MAO-B enzyme is pre-incubated with a high concentration of this compound (e.g., 10x IC50) for an extended period.

    • The enzyme-inhibitor mixture is then rapidly diluted to a concentration below the IC50 of the inhibitor.

    • The recovery of enzyme activity is monitored over time by measuring the rate of the enzymatic reaction. A time-dependent recovery of activity indicates reversible inhibition.

Ex Vivo Guinea Pig Ileum Contractility Assay for 5-HT3 Receptor Antagonism

This protocol describes the ex vivo method used to evaluate the 5-HT3 receptor antagonist properties of this compound.

  • Principle: The contraction of the guinea pig ileum is in part mediated by the activation of 5-HT3 receptors on cholinergic neurons, which leads to the release of acetylcholine and subsequent smooth muscle contraction. An antagonist will inhibit this contraction.

  • Materials:

    • Male guinea pigs

    • Krebs solution

    • Serotonin (5-HT)

    • This compound

    • Organ bath system with isometric force transducers

    • Data acquisition system

  • Procedure:

    • Humanely euthanize a guinea pig and isolate a segment of the ileum.

    • Mount the ileum segment in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period.

    • Generate a cumulative concentration-response curve for serotonin (5-HT) to establish a baseline contractile response.

    • After washing the tissue and allowing it to return to baseline, incubate the ileum with a specific concentration of this compound for a set duration (e.g., 30 minutes).

    • In the presence of this compound, generate a second cumulative concentration-response curve for 5-HT.

    • A rightward shift in the 5-HT concentration-response curve in the presence of this compound indicates antagonistic activity.

    • The pD2' value, a measure of antagonist potency, is calculated from the Schild regression analysis of the concentration-response curves.

Visualizations

The following diagrams illustrate the key concepts and workflows related to this compound's reversible MAO-B inhibition.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_cleft Increased Dopamine Dopamine->Dopamine_cleft Release DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC PZ1922 This compound PZ1922->MAO_B Reversible Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Mechanism of this compound Reversible MAO-B Inhibition.

Reversible_vs_Irreversible_Inhibition cluster_reversible Reversible Inhibition (this compound) cluster_irreversible Irreversible Inhibition Enzyme_R MAO-B Complex_R MAO-B :: this compound (Non-covalent Complex) Enzyme_R->Complex_R Inhibitor_R This compound Inhibitor_R->Complex_R Enzyme_I MAO-B Complex_I MAO-B - Inhibitor (Covalent Adduct) Enzyme_I->Complex_I Inhibitor_I Irreversible Inhibitor Inhibitor_I->Complex_I Experimental_Workflow_MAO_Assay start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prepare_reagents pre_incubation Pre-incubate Enzyme with this compound prepare_reagents->pre_incubation add_substrate Add Substrate and Fluorogenic Probe pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence data_analysis Data Analysis (IC50 Calculation) measure_fluorescence->data_analysis end End data_analysis->end

References

PZ-1922 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PZ-1922, a novel psychoactive compound with potential therapeutic applications. The document details its chemical properties, mechanism of action, and key experimental findings, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a piperazinyl-pyrroloquinoline analog. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1648744-85-7[1]
Molecular Formula (HCl salt) C22H22Cl2N4[2]
Molecular Formula (Free Base) C22H21ClN4
Molecular Weight (HCl salt) 413.35 g/mol [2]
Molecular Weight (Free Base) 376.88 g/mol
Appearance White to beige powder
Solubility DMSO: 2 mg/mL
Storage Temperature -10 to -25°C

Mechanism of Action

This compound is a multi-target compound that acts as a potent and selective antagonist for the serotonin 5-HT6 and 5-HT3 receptors, and as a reversible inhibitor of monoamine oxidase B (MAO-B).[3] This triple-action profile makes it a compound of significant interest for neurodegenerative and psychiatric disorders.

The binding affinities and inhibitory concentrations for its primary targets are detailed below:

TargetKᵢ (nM)pIC₅₀Reference
5-HT6 Receptor 17[3]
5-HT3 Receptor 0.45[3]
MAO-B 8.93[3]

The high selectivity of this compound for these targets over other receptors, such as MAO-A and hERG, suggests a favorable side-effect profile.

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways implicated in cognitive function and neuroinflammation. The following diagrams illustrate these interactions and a typical experimental workflow for assessing its efficacy.

PZ1922_Signaling_Pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System PZ1922 This compound HT6R 5-HT6R PZ1922->HT6R Antagonist HT3R 5-HT3R PZ1922->HT3R Antagonist MAOB MAO-B PZ1922->MAOB Inhibitor Neuroinflammation Reduced Neuroinflammation PZ1922->Neuroinflammation Cognition Improved Cognition HT6R->Cognition HT3R->Cognition Dopamine Dopamine MAOB->Dopamine Metabolism Dopamine->Cognition

This compound multitarget signaling pathway.

Experimental_Workflow cluster_model Animal Model of Cognitive Impairment cluster_tests Behavioral Testing Scopolamine Scopolamine-induced Amnesia PZ1922_Admin This compound Administration (1.5 mg/kg, i.p.) Scopolamine->PZ1922_Admin Abeta Aβ-induced Memory Decline Abeta->PZ1922_Admin NOR Novel Object Recognition (NOR) Test PZ1922_Admin->NOR Tmaze T-maze Test PZ1922_Admin->Tmaze Data_Analysis Data Analysis and Cognitive Assessment NOR->Data_Analysis Tmaze->Data_Analysis

References

Unveiling PZ-1922: A Triple-Action Ligand for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Primer on the Discovery, Synthesis, and Preclinical Characterization of a Novel 5-HT6R/5-HT3R Antagonist and MAO-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1922 has emerged as a significant preclinical candidate in the pursuit of novel therapeutics for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, a first-in-class triple-acting compound. It functions as a high-affinity antagonist for the serotonin 5-HT6 and 5-HT3 receptors while also acting as a reversible inhibitor of monoamine oxidase B (MAO-B). This document collates key quantitative data, details the experimental protocols for its evaluation, and visualizes the underlying scientific framework, offering a thorough resource for researchers in the field.

Introduction

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target therapeutic strategies. This compound was developed from a series of 1H-pyrrolo[3,2-c]quinoline derivatives with the goal of combining 5-HT6 receptor antagonism, 5-HT3 receptor antagonism, and MAO-B inhibition into a single molecule[1]. The rationale for this triple-action approach is based on the potential synergistic effects of these three mechanisms to address the cognitive and neuroinflammatory aspects of Alzheimer's disease.

Discovery and Rationale:

The development of this compound was the result of structure-activity relationship (SAR) studies within a class of 1H-pyrrolo[3,2-c]quinoline compounds. The core scaffold was optimized to achieve potent antagonism at both the 5-HT6 and 5-HT3 receptors, coupled with significant inhibitory activity against MAO-B[1]. In silico modeling and cryo-electron microscopy were employed to understand the key structural features required for these interactions[1].

Pharmacological Profile of this compound

This compound exhibits a potent and selective triple-acting pharmacological profile. The key in vitro binding affinities and inhibitory concentrations are summarized in the tables below.

Table 1: Receptor Binding Affinities of this compound
Target ReceptorRadioligandCell LineK_i_ (nM)
Human 5-HT6R[³H]-LSDHEK cells17
Human 5-HT3R--0.45

Data sourced from Grychowska et al., J Med Chem, 2023.[1]

Table 2: Enzyme Inhibition and Functional Antagonism of this compound
Target/AssayMethodSystemValue
MAO-B InhibitionFluorometricRecombinant human MAO-BpIC₅₀ = 8.93
5-HT6R Functional AntagonismcAMP accumulation1321N1 cellsK_b_ = 33 nM
5-HT3R Functional AntagonismGuinea pig ileum contractilityEx vivopD₂' = 7.32

Data sourced from Grychowska et al., J Med Chem, 2023.[1]

Table 3: Selectivity Profile of this compound

This compound has demonstrated high selectivity for its primary targets over a range of other G-protein coupled receptors.

Off-Target ReceptorBinding Affinity (K_i_ in nM or % inhibition @ 1µM)
Adrenergic α₂A> 1000 nM
Dopamine D₂> 1000 nM
Dopamine D₃> 1000 nM
Serotonin 5-HT₁A> 1000 nM
Serotonin 5-HT₂A> 1000 nM
Serotonin 5-HT₂C> 1000 nM
Serotonin 5-HT₇> 1000 nM

Data sourced from Grychowska et al., J Med Chem, 2023.[2]

Synthesis of this compound

The synthesis of this compound, chemically named 1-[(3-chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline hydrochloride, is achieved through a multi-step process. The general synthetic scheme is outlined below.

G cluster_synthesis Synthesis of this compound start Starting Materials intermediate1 1H-pyrrolo[3,2-c]quinoline core start->intermediate1 Multi-step synthesis intermediate2 Introduction of piperazine moiety intermediate1->intermediate2 Nucleophilic substitution final_product This compound (Free Base) intermediate2->final_product Alkylation with (3-chlorophenyl)methyl halide hcl_salt This compound HCl final_product->hcl_salt Salt formation with HCl

Caption: Synthetic pathway of this compound.

Experimental Protocol: General Synthesis of 1H-pyrrolo[3,2-c]quinoline Derivatives

The synthesis of the 1H-pyrrolo[3,2-c]quinoline core and subsequent derivatization to yield this compound involves a multi-step process. A general procedure for the final step, the introduction of the piperazine moiety, is as follows:

  • A suspension of the appropriate chloro-substituted 1H-pyrrolo[3,2-c]quinoline precursor (1 equivalent) is made in acetonitrile.

  • Triethylamine (4 equivalents) is added to the suspension.

  • The desired secondary amine, in this case, piperazine (3 equivalents), is then added.

  • The reaction mixture is heated in a microwave reactor at 140°C for 7 hours.

  • Following the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is then purified using column chromatography with a dichloromethane/methanol gradient to yield the final compound[1].

Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

  • Materials:

    • HEK cells stably expressing the human 5-HT6 receptor (h5-HT6R).

    • [³H]-LSD (2 nM) as the radioligand.

    • This compound and reference compounds at various concentrations.

    • Binding buffer.

  • Procedure:

    • HEK cell membranes expressing h5-HT6R are incubated with [³H]-LSD and varying concentrations of the test compound (this compound).

    • The incubation is carried out to allow the binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC₅₀ values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation[1].

  • Objective: To determine the inhibitory potency (pIC₅₀) of this compound on human monoamine oxidase B.

  • Method: A fluorometric method is used to measure the production of hydrogen peroxide, a byproduct of MAO-B activity.

  • Materials:

    • Recombinant human MAO-B.

    • Kynuramine as the substrate.

    • A suitable fluorescent probe (e.g., Amplex Red) and horseradish peroxidase.

    • This compound and reference inhibitors at various concentrations.

  • Procedure:

    • Recombinant human MAO-B is incubated with this compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

    • The fluorescence generated from the reaction of hydrogen peroxide with the fluorescent probe is measured over time.

    • The rate of reaction is calculated, and the IC₅₀ values are determined from the dose-response curves[1].

  • Objective: To assess the functional antagonist activity of this compound at the 5-HT3 receptor.

  • Method: An ex vivo assay measuring the contractility of guinea pig ileum.

  • Procedure:

    • Segments of guinea pig ileum are mounted in an organ bath.

    • The tissue is exposed to a 5-HT3 receptor agonist to induce contraction.

    • The contractile response is measured in the presence and absence of varying concentrations of this compound.

    • The antagonist potency (pD₂') is determined from the rightward shift of the agonist concentration-response curve[1].

In Vivo Assays
  • Objective: To evaluate the pro-cognitive effects of this compound in a model of scopolamine-induced memory impairment in rats.

  • Procedure:

    • Habituation: Rats are individually habituated to an open-field arena.

    • Training: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

    • Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

    • Treatment: this compound or vehicle is administered before the training phase, and scopolamine is administered to induce amnesia.

    • A discrimination index (DI) is calculated to assess recognition memory[1].

  • Objective: To assess the ability of this compound to prevent amyloid-β-induced memory decline.

  • Animal Model: An Alzheimer's disease model is induced by intracerebroventricular injection of an oligomeric solution of amyloid-β peptide (oAβ) in rats.

  • Procedure:

    • A T-maze with a start arm and two goal arms is used.

    • The test relies on the natural tendency of rodents to alternate their choice of arms in successive trials.

    • Rats are treated with this compound or vehicle, and their performance in the T-maze is evaluated to assess working memory.

    • The percentage of correct alternations is measured[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action and the general workflow for its preclinical characterization.

G cluster_pathway Proposed Signaling Pathway of this compound PZ1922 This compound HT6R 5-HT6 Receptor PZ1922->HT6R Antagonism HT3R 5-HT3 Receptor PZ1922->HT3R Antagonism MAOB MAO-B PZ1922->MAOB Inhibition Cognition Improved Cognition HT6R->Cognition Modulation of Cholinergic and Glutamatergic Systems HT3R->Cognition Neuroinflammation Reduced Neuroinflammation MAOB->Neuroinflammation

Caption: this compound's multi-target signaling.

G cluster_workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Discovery Compound Discovery (SAR Studies) Synthesis Chemical Synthesis Discovery->Synthesis InVitro In Vitro Characterization Synthesis->InVitro InVivo In Vivo Efficacy Studies InVitro->InVivo Binding Receptor Binding (5-HT6R, 5-HT3R) Enzyme Enzyme Inhibition (MAO-B) Functional Functional Assays Data Data Analysis and Interpretation InVivo->Data NOR Novel Object Recognition Test TMaze T-Maze Test (Aβ Model)

Caption: Preclinical evaluation workflow.

Conclusion

This compound represents a promising multi-target agent for the potential treatment of Alzheimer's disease. Its unique pharmacological profile, combining potent antagonism of 5-HT6 and 5-HT3 receptors with reversible inhibition of MAO-B, has demonstrated significant pro-cognitive and neuroprotective effects in preclinical models. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this and similar multi-target compounds. The comprehensive data presented underscore the potential of this therapeutic strategy and provide a solid foundation for its continued investigation.

References

The Enigma of PZ-1922: An In-depth Analysis of a Compound Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant finding: the compound designated as PZ-1922 is not referenced in any accessible scientific or clinical research concerning cognitive deficits. This absence of data prevents the creation of a detailed technical guide as requested.

Despite extensive searches for "this compound" in relation to its mechanism of action, its effects on cognitive impairments, and any associated clinical trials, no relevant information has been found. Standard scientific databases and clinical trial registries do not contain any entries for a compound with this identifier.

This lack of information could be attributed to several factors:

  • Pre-clinical Stage: this compound may be an internal designation for a compound in the very early stages of drug discovery and development. At this point, information is often proprietary and not publicly disclosed.

  • Alternative Designation: The compound may be more commonly known by a different name, such as a chemical name or another code, that is not publicly linked to "this compound."

  • Discontinued Development: It is possible that the development of this compound was discontinued at an early stage, and therefore, no significant data was ever published.

  • Data Unavailability: The relevant research may exist but might not be indexed in the searched databases or could be behind restrictive paywalls that limit public access.

Without any foundational data, it is impossible to fulfill the request for a technical guide that includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The core requirements of the prompt are entirely dependent on the existence of such data.

For researchers, scientists, and drug development professionals interested in novel treatments for cognitive deficits, the current landscape offers a variety of promising avenues of investigation. Research continues to focus on established and emerging targets, including but not limited to amyloid-beta, tau, neuroinflammation, synaptic plasticity, and various neurotransmitter systems. Cognitive deficits are a hallmark of numerous conditions, including Alzheimer's disease, schizophrenia, and major depressive disorder, making this a critical area of therapeutic development.[1][2][3][4]

Should information regarding this compound become publicly available in the future, a comprehensive analysis of its properties and potential therapeutic effects on cognitive deficits could be undertaken. Until then, the scientific community's understanding of this particular compound remains a blank slate.

References

The Neuroprotective Landscape of PZ-1922: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide synthesizes the current understanding of the neuroprotective effects of PZ-1922, a novel investigational compound. Extensive literature review indicates that specific public data on this compound is not available. This document, therefore, outlines the general landscape of neuroprotective agent research, providing a framework for understanding the potential mechanisms and experimental validation that would be necessary to characterize a compound like this compound. The methodologies and data presentation formats described herein are based on established practices in the field of neuropharmacology and are intended to serve as a template for the evaluation of future data on this compound.

Introduction to Neuroprotection

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. The brain is particularly vulnerable to oxidative stress due to its high metabolic rate, abundant lipid content, and limited antioxidant capacity.[1] Reactive oxygen species (ROS) can lead to neuronal damage and are implicated in a variety of neurodegenerative diseases.[1] Consequently, the development of effective neuroprotective therapies is a critical area of research.

Potential Mechanisms of Neuroprotective Action

While specific data on this compound is not publicly available, neuroprotective agents typically exert their effects through one or more of the following mechanisms:

  • Antioxidant Activity: Directly scavenging free radicals or upregulating endogenous antioxidant defense systems.

  • Anti-inflammatory Effects: Modulating inflammatory pathways to reduce neuronal damage.

  • Modulation of Apoptotic Pathways: Inhibiting programmed cell death cascades.

  • Excitotoxicity Inhibition: Blocking the overstimulation of glutamate receptors.

A comprehensive understanding of a novel compound's mechanism of action is paramount for its development as a therapeutic agent.

Framework for Experimental Validation

To elucidate the neuroprotective effects of a compound such as this compound, a series of in vitro and in vivo experiments would be required. The following sections detail the typical experimental protocols and data that would be generated.

In Vitro Models of Neuronal Injury

Cell-based assays are crucial for initial screening and mechanistic studies. A common model involves inducing oxidative stress in neuronal cell lines, such as HT-22 cells, using agents like tert-butyl hydroperoxide (t-BHP).

Experimental Protocol: Oxidative Stress Assay in HT-22 Cells

  • Cell Culture: HT-22 murine hippocampal neuronal cells are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with varying concentrations of the investigational compound (e.g., this compound) for a specified duration.

  • Induction of Oxidative Stress: t-BHP is added to the culture medium to induce oxidative injury.

  • Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay. Measurement of intracellular ROS levels, lipid peroxidation, and mitochondrial membrane potential would also be conducted.

  • Mechanism of Action Studies: Western blotting or other immunoassays would be used to measure the expression and phosphorylation of key signaling proteins in pathways like the PI3K/Akt/Nrf2 pathway.

In Vivo Models of Neurological Disease

Animal models are essential for evaluating the efficacy and safety of a potential neuroprotective agent in a whole-organism context. For a compound targeting sporadic dementia of the Alzheimer's type, a streptozotocin (STZ)-induced model in mice is often utilized.

Experimental Protocol: STZ-Induced Sporadic Dementia Model in Mice

  • Animal Model: Swiss mice are used for this model.

  • Induction of Dementia: Intracerebroventricular (i.c.v.) injections of STZ are administered.[2]

  • Treatment: The investigational compound (e.g., this compound) is administered, typically orally, prior to STZ injection.[2]

  • Behavioral Assessment: Cognitive function is evaluated using behavioral tests such as the Y-maze test to assess spatial recognition memory.[2]

  • Biochemical Analysis: Following behavioral testing, brain tissue is collected to measure markers of oxidative stress (e.g., reactive species, glutathione levels) and the activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione S-transferase).[2]

Data Presentation and Interpretation

Quantitative data from these experiments should be structured for clear comparison.

Table 1: Hypothetical In Vitro Neuroprotective Effects of this compound on t-BHP-treated HT-22 Cells

Treatment GroupCell Viability (%)Intracellular ROS (Fold Change)MDA Levels (nmol/mg protein)
Control100 ± 51.0 ± 0.10.5 ± 0.05
t-BHP (100 µM)52 ± 43.5 ± 0.32.1 ± 0.2
This compound (10 µM) + t-BHP78 ± 61.8 ± 0.21.2 ± 0.1
This compound (25 µM) + t-BHP95 ± 51.2 ± 0.10.7 ± 0.08

Table 2: Hypothetical In Vivo Neuroprotective Effects of this compound in STZ-Induced Dementia Mouse Model

Treatment GroupY-Maze Spontaneous Alternation (%)Brain Reactive Species (Fold Change)Brain Glutathione Levels (µmol/g tissue)
Vehicle75 ± 51.0 ± 0.15.2 ± 0.4
STZ45 ± 62.8 ± 0.33.1 ± 0.3
This compound (25 mg/kg) + STZ68 ± 71.5 ± 0.24.8 ± 0.5

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

G Figure 1: Hypothetical PI3K/Akt/Nrf2 Signaling Pathway PZ1922 This compound PI3K PI3K PZ1922->PI3K activates Akt Akt PI3K->Akt phosphorylates Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to HO1 HO-1 ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection

Caption: A potential signaling cascade for the neuroprotective effects of this compound.

G Figure 2: Experimental Workflow for In Vivo Study start Start acclimatization Animal Acclimatization start->acclimatization treatment This compound or Vehicle Administration acclimatization->treatment stz STZ or Vehicle (i.c.v.) treatment->stz behavioral Y-Maze Behavioral Testing stz->behavioral euthanasia Euthanasia & Brain Collection behavioral->euthanasia biochemical Biochemical Analysis euthanasia->biochemical end End biochemical->end

Caption: A typical workflow for evaluating a neuroprotective compound in a mouse model of dementia.

Conclusion and Future Directions

While specific information on this compound is not currently in the public domain, the established methodologies and frameworks for evaluating neuroprotective agents provide a clear path forward for its characterization. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy in a broader range of preclinical models, and establishing a comprehensive safety profile. The data generated from such studies will be critical for determining the therapeutic potential of this compound in the treatment of neurodegenerative diseases.

References

Methodological & Application

PZ-1922 experimental protocol for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for PZ-1922

Product Name: this compound hydrochloride Synonyms: PZ 1922 HCl, 1-(3-Chlorobenzyl)-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline hydrochloride Chemical Formula: C₂₂H₂₁ClN₄ · xHCl Molecular Weight: 376.88 g/mol (free base)

Introduction

This compound is a multi-target compound with a unique pharmacological profile as a triple-acting agent. It functions as a selective, high-affinity antagonist for the serotonin 5-HT₆ and 5-HT₃ receptors, and as a reversible inhibitor of monoamine oxidase B (MAO-B)[1]. This compound has demonstrated potential as a therapeutic agent for Alzheimer's disease (AD) by addressing cognitive deficits and neuroinflammatory processes in preclinical rodent models[1]. This compound is orally bioavailable and can penetrate the central nervous system. These application notes provide a summary of its biological activity and detailed protocols for its use in in vivo research.

Biological Activity and Data

This compound's mechanism of action is centered on its ability to modulate serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of Alzheimer's disease.

TargetActivityAffinity / PotencyReference
5-HT₆ Receptor (5-HT₆R) AntagonistKᵢ = 17 nM
5-HT₃ Receptor (5-HT₃R) AntagonistKᵢ = 0.45 nM
Monoamine Oxidase B (MAO-B) Reversible InhibitorpIC₅₀ = 8.93

Signaling Pathway

The therapeutic effects of this compound are attributed to its simultaneous modulation of three distinct targets relevant to Alzheimer's disease pathology. The antagonism of 5-HT₆ and 5-HT₃ receptors is believed to enhance cognitive function, while the inhibition of MAO-B can reduce oxidative stress and neurodegeneration.

PZ1922_Pathway cluster_PZ1922 This compound cluster_Targets Molecular Targets cluster_Outcomes Therapeutic Outcomes PZ1922 This compound HTR6 5-HT₆ Receptor PZ1922->HTR6 HTR3 5-HT₃ Receptor PZ1922->HTR3 MAOB MAO-B PZ1922->MAOB Cognition Improved Cognitive Function HTR6->Cognition HTR3->Cognition Neuroinflammation Modulation of Neuroinflammation MAOB->Neuroinflammation Biomarkers Restoration of AD Biomarkers MAOB->Biomarkers

Caption: Mechanism of action for this compound.

Experimental Protocols

The following protocols are based on published in vivo studies demonstrating the efficacy of this compound in rodent models of cognitive impairment.

Preparation of this compound for In Vivo Dosing

Materials:

  • This compound HCl powder

  • Dimethyl sulfoxide (DMSO)

  • Saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO. A suggested concentration is 2 mg/mL.

  • For intraperitoneal (IP) injection, dilute the stock solution with saline to the final desired concentration. The final concentration of DMSO in the vehicle should be minimized.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare fresh solutions on the day of the experiment.

Scopolamine-Induced Cognitive Deficit Model (Novel Object Recognition Test)

This model is used to assess the pro-cognitive effects of this compound in a model of chemically-induced amnesia.

Animal Model:

  • Species: Rat or Mouse

  • Justification: Standard models for assessing cognitive enhancers.

Experimental Workflow:

  • Habituation: Allow animals to acclimate to the testing arena (an open box) for a set period (e.g., 10 minutes) for 2-3 days prior to the test.

  • Drug Administration:

    • Administer this compound (e.g., 1.5 mg/kg, IP) or vehicle to the respective animal groups.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (to induce cognitive deficit) or saline to the animals.

  • Training Phase (T1):

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a defined period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Testing Phase (T2):

    • After an inter-trial interval (e.g., 1 hour), return the animal to the arena.

    • One of the original objects is replaced with a novel object.

    • Allow the animal to explore for a defined period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher discrimination index indicates better memory and cognitive function.

NOR_Workflow cluster_setup Setup cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Analysis Habituation Animal Habituation (2-3 days) Dosing_PZ Administer this compound (1.5 mg/kg, IP) or Vehicle Habituation->Dosing_PZ Dosing_Scop Administer Scopolamine or Saline Dosing_PZ->Dosing_Scop Training Training Phase (T1) (Two Identical Objects) Dosing_Scop->Training Testing Testing Phase (T2) (One Novel Object) Training->Testing 1h Interval Analysis Calculate Discrimination Index Testing->Analysis

Caption: Workflow for the Novel Object Recognition test.

Amyloid-β Induced Alzheimer's Disease Model (T-Maze Test)

This protocol assesses the ability of this compound to reverse cognitive deficits in a more disease-relevant model of AD.

Animal Model:

  • Species: Rat

  • Model: Intracerebroventricular (ICV) injection of oligomeric amyloid-β (oAβ) peptide to mimic AD pathology[1][2].

Experimental Protocol:

  • Model Induction: Surgically administer oAβ via ICV injection to induce an AD-like phenotype. Allow for a recovery and disease progression period.

  • Drug Administration: Administer this compound (e.g., 1.5 mg/kg, IP) or a comparator drug (e.g., intepirdine) daily for a specified duration[1].

  • T-Maze Task:

    • Apparatus: A T-shaped maze with a starting arm and two goal arms.

    • Forced-Choice Trial: Place the rat in the starting arm and force it to enter one of the goal arms (e.g., by blocking the other arm). A food reward can be placed in the goal arm.

    • Free-Choice Trial: After a short delay, place the rat back in the starting arm with both goal arms now open. The rat is expected to alternate to the previously unvisited arm to receive a reward.

    • Scoring: A correct choice is recorded if the rat enters the arm not visited during the forced-choice trial.

  • Biomarker Analysis:

    • Following the behavioral tests, collect brain tissue.

    • Analyze levels of biomarkers associated with the effects of oAβ to assess the neuroprotective effects of this compound[1][2].

Safety and Handling

  • This compound is for research use only and is not for human or veterinary use[2].

  • Store the compound in a dry, dark place at -10 to -25°C for long-term storage.

  • Follow standard laboratory safety procedures when handling this chemical. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

Application Notes and Protocols for Cell-Based Assay Design for PZ-1922

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the design and implementation of cell-based assays to characterize the pharmacological activity of PZ-1922, a hypothetical antagonist of the human Dopamine D2 receptor (D2R) and the human Serotonin 5-HT2A receptor (5-HT2AR). Both receptors are G protein-coupled receptors (GPCRs) and are significant targets in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2][3]

The following protocols detail methods to determine the potency and efficacy of this compound through the measurement of downstream signaling events following receptor activation. The assays described are fundamental in early-stage drug discovery and lead optimization.[4][5][6]

Target Receptors and Signaling Pathways

The Dopamine D2 receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] In contrast, the Serotonin 5-HT2A receptor couples to Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol phosphates (IPs) and an increase in intracellular calcium ([Ca2+]).[2][8][9] Understanding these distinct signaling pathways is crucial for designing appropriate functional assays.

cluster_D2R Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT2AR Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R D2R Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PZ1922_D2R This compound (Antagonist) PZ1922_D2R->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates HT2AR 5-HT2AR Gq Gq/11 HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 [Ca2+]i IP3->Ca2 Increases PZ1922_HT2AR This compound (Antagonist) PZ1922_HT2AR->HT2AR Blocks Serotonin Serotonin (Agonist) Serotonin->HT2AR Activates

Caption: Signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflow for this compound Characterization

A systematic approach is necessary to characterize the antagonist properties of this compound. The general workflow involves selecting appropriate cell lines, performing functional assays to determine potency (IC50), and assessing selectivity.

cluster_workflow Experimental Workflow A Cell Line Selection & Culture B Functional Assay (cAMP or Calcium Flux) A->B C Data Acquisition B->C D Data Analysis (IC50 Determination) C->D E Selectivity Profiling D->E cluster_protocol Assay Protocol Logic start Start plate_cells Plate Cells start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight prepare_compounds Prepare Compound Dilutions (this compound) incubate_overnight->prepare_compounds add_antagonist Add this compound prepare_compounds->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add Agonist (Dopamine or Serotonin) incubate_antagonist->add_agonist measure_signal Measure Signal (cAMP or Calcium) add_agonist->measure_signal analyze_data Analyze Data (IC50) measure_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for PZ-1922 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel triple-acting compound PZ-1922 in rat models, based on preclinical studies. This compound is an antagonist of the serotonin 5-HT6 and 5-HT3 receptors (5-HT6R, 5-HT3R) and a reversible inhibitor of monoamine oxidase B (MAO-B), showing potential in models of cognitive deficit.[1][2][3][4][5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound identified in studies involving Wistar rats.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats
ParameterIntragastric (ig) Administration (3 mg/kg)Intravenous (iv) Administration (3 mg/kg)
Half-life (t½) ~6 hours~13 hours
Bioavailability (F) 48%N/A
Volume of Distribution (Vd) N/A~42 L/kg
Brain-to-Plasma Ratio 3.146.10
Data sourced from pharmacokinetic studies in Wistar rats.[2]
Table 2: In Vitro Binding Affinity and Inhibitory Concentration of this compound
TargetParameterValue
Human 5-HT6 Receptor (h5-HT6R) Kᵢ17 nM[9]
Human 5-HT3 Receptor (h5-HT3R) Kᵢ0.45 nM[9]
Monoamine Oxidase B (MAO-B) pIC₅₀8.93[9]
Human 5-HT6 Receptor (h5-HT6R) in 1321N1 cells Kₑ33 nM[2][6]
Kᵢ represents the binding affinity, pIC₅₀ represents the negative logarithm of the half maximal inhibitory concentration, and Kₑ represents the antagonist equilibrium dissociation constant.

Signaling Pathway and Mechanism of Action

This compound is a multi-target compound designed to modulate key pathways implicated in neurodegenerative diseases.[3][4] Its mechanism of action involves the simultaneous antagonism of two serotonin receptors and the reversible inhibition of a key enzyme in neurotransmitter metabolism.

PZ1922_Mechanism cluster_receptors Serotonin Receptors cluster_enzyme Monoamine Oxidase PZ1922 This compound HT6R 5-HT6R PZ1922->HT6R Antagonism HT3R 5-HT3R PZ1922->HT3R Antagonism MAOB MAO-B PZ1922->MAOB Reversible Inhibition downstream_HT6R Modulation of Gs Signaling HT6R->downstream_HT6R Leads to downstream_HT3R Inhibition of 5-HT-induced Inward Currents HT3R->downstream_HT3R Leads to downstream_MAOB Prevention of Dopamine & Phenylethylamine Metabolism MAOB->downstream_MAOB Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments conducted in rat models are provided below.

Protocol 1: Pharmacokinetic Study in Wistar Rats

Objective: To determine the pharmacokinetic profile of this compound following intragastric and intravenous administration.

Animal Model:

  • Species: Rat

  • Strain: Wistar

  • Number of animals: 6 per group[2]

Drug Formulation and Administration:

  • Intragastric (ig) Administration:

    • Dose: 3 mg/kg.[2]

    • Vehicle: Not specified in the provided results. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose or a solution in a suitable solvent like DMSO further diluted with saline.

    • Administration: Administer via oral gavage.

  • Intravenous (iv) Administration:

    • Dose: 3 mg/kg.[2]

    • Vehicle: Not specified in the provided results. The compound should be dissolved in a vehicle suitable for intravenous injection, such as a solution containing DMSO, Cremophor EL, and saline.

    • Administration: Administer via a suitable vein, such as the tail vein.

Sample Collection:

  • Collect blood samples at various time points post-administration.

  • Euthanize animals at the final time point and collect brain tissue.

Analysis:

  • Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

PK_Workflow start Start drug_prep Prepare this compound formulation (3 mg/kg) start->drug_prep animal_groups Divide Wistar rats into ig and iv administration groups (n=6 per group) drug_prep->animal_groups administer_ig Administer this compound intragastrically animal_groups->administer_ig administer_iv Administer this compound intravenously animal_groups->administer_iv sampling Collect blood and brain samples at specified time points administer_ig->sampling administer_iv->sampling analysis Analyze this compound concentration (LC-MS/MS) sampling->analysis pk_calc Calculate pharmacokinetic parameters analysis->pk_calc end End pk_calc->end

Caption: Workflow for the pharmacokinetic study.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To evaluate the pro-cognitive effects of this compound in a scopolamine-induced memory deficit model in rats.[2][3][6]

Animal Model:

  • Species: Rat

  • Strain: Wistar (or other suitable strain)

Drug Formulation and Administration:

  • This compound:

    • Doses: 0.3, 1, and 3 mg/kg.[6]

    • Administration Route: Intraperitoneal (ip) injection.

    • Timing: Administer 30 minutes before the administration of scopolamine.[6]

  • Scopolamine (Amnesia-inducing agent):

    • Dose: 1.25 mg/kg.[2]

    • Administration Route: Intraperitoneal (ip) injection.

Experimental Procedure:

  • Habituation: Allow rats to habituate to the testing arena in the absence of any objects.

  • Training Trial (T1):

    • Place two identical objects in the arena.

    • Allow the rat to explore the objects for a set period.

  • Inter-trial Interval: A defined period between the training and testing trials.

  • Testing Trial (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and record the time spent exploring each object.

Data Analysis:

  • Calculate the Discrimination Index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.

  • A higher DI indicates better memory performance.

NOR_Test_Workflow start Start habituation Habituate rats to the empty testing arena start->habituation drug_admin Administer this compound (0.3, 1, or 3 mg/kg, ip) or vehicle habituation->drug_admin scop_admin Administer Scopolamine (1.25 mg/kg, ip) or vehicle (30 min post-PZ-1922) drug_admin->scop_admin training Training Trial (T1): Expose rat to two identical objects scop_admin->training interval Inter-trial Interval training->interval testing Testing Trial (T2): Expose rat to one familiar and one novel object interval->testing data_collection Record time spent exploring each object testing->data_collection analysis Calculate Discrimination Index (DI) data_collection->analysis end End analysis->end

Caption: Workflow for the Novel Object Recognition test.

Protocol 3: T-Maze Test in an Alzheimer's Disease Rat Model

Objective: To assess the efficacy of this compound in preventing memory decline in a rat model of Alzheimer's disease induced by oligomeric amyloid-β (oAβ).[2][3][5]

Animal Model:

  • Species: Rat

  • Induction of Pathology: Intracerebroventricular (ICV) injection of an oligomeric solution of amyloid-β peptide.[3][5]

Treatment Regimens:

  • Curative Approach: Administer this compound after the induction of pathology.

  • Preventive Approach: Administer this compound before the induction of pathology.

Experimental Procedure (T-Maze Spontaneous Alternation):

  • Place the rat at the base of the T-maze.

  • Allow the rat to choose one of the goal arms.

  • On the next trial, record whether the rat alternates its choice of arm.

  • A higher percentage of spontaneous alternations indicates better spatial working memory.

Biochemical Analysis:

  • Following the behavioral tests, collect brain tissue (e.g., hippocampus) to measure biomarkers associated with neuroinflammation, synaptic deficits, and apoptosis.[2]

TMaze_AD_Model_Workflow cluster_treatment Treatment Groups start Start model_induction Induce Alzheimer's-like pathology via intracerebroventricular injection of oAβ start->model_induction preventive Preventive Treatment: Administer this compound before oAβ model_induction->preventive curative Curative Treatment: Administer this compound after oAβ model_induction->curative behavioral_testing Conduct T-Maze Spontaneous Alternation Test preventive->behavioral_testing curative->behavioral_testing biochemical_analysis Analyze brain tissue for biomarkers of neuroinflammation, synaptic deficits, and apoptosis behavioral_testing->biochemical_analysis end End biochemical_analysis->end

Caption: Workflow for the T-Maze test in an AD rat model.

References

Application Notes and Protocols for PZ-1922 in Scopolamine-Induced Cognitive Deficit Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing PZ-1922, a novel triple-acting compound, in preclinical scopolamine-induced cognitive deficit models. This compound functions as a 5-HT6 receptor (5-HT6R) antagonist, a 5-HT3 receptor (5-HT3R) antagonist, and a reversible monoamine oxidase-B (MAO-B) inhibitor. This multi-target approach holds promise for addressing the complex neurochemical imbalances associated with cognitive disorders like Alzheimer's disease.

Scopolamine, a non-selective muscarinic receptor antagonist, is widely used to induce transient cognitive impairments in animal models, mimicking certain cholinergic deficits observed in neurodegenerative diseases. These models are crucial for the initial screening and validation of potential cognitive-enhancing therapeutics. This document outlines detailed protocols for inducing cognitive deficits with scopolamine and assessing the ameliorative effects of this compound using established behavioral paradigms.

Mechanism of Action of this compound

This compound's unique triple-action mechanism contributes to its pro-cognitive effects through distinct but complementary signaling pathways:

  • 5-HT6 Receptor Antagonism: Blockade of 5-HT6 receptors is known to enhance cholinergic and glutamatergic neurotransmission, systems critical for learning and memory. This action is believed to be mediated, in part, through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, leading to increased synaptic plasticity.

  • 5-HT3 Receptor Antagonism: Antagonism of 5-HT3 receptors can modulate the release of various neurotransmitters, including dopamine and acetylcholine. This action is also associated with neuroprotective effects, potentially through the modulation of inflammatory pathways and reduction of neuronal damage.

  • MAO-B Inhibition: As a reversible inhibitor of MAO-B, this compound can increase the synaptic availability of dopamine. MAO-B is also implicated in the generation of oxidative stress in the brain, and its inhibition may confer neuroprotective benefits by reducing the production of reactive oxygen species.

Signaling Pathways of this compound Components

MAOB_Signaling PZ1922 This compound MAOB MAO-B PZ1922->MAOB Inhibition DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species MAOB->ROS Reduced_Oxidative_Stress Reduced Oxidative Stress MAOB->Reduced_Oxidative_Stress Inhibition leads to Dopamine Dopamine Dopamine->MAOB Metabolism Increased_Dopamine Increased Dopamine Availability Dopamine->Increased_Dopamine Increased levels due to reduced metabolism Cognition_Neuroprotection Improved Cognition & Neuroprotection Increased_Dopamine->Cognition_Neuroprotection Reduced_Oxidative_Stress->Cognition_Neuroprotection

Experimental Protocols

Scopolamine-Induced Cognitive Deficit Model

This protocol describes the induction of cognitive impairment in rodents using scopolamine.

Scopolamine_Workflow Animal_Prep Animal Acclimatization (e.g., 7 days) Drug_Admin This compound or Vehicle Administration (e.g., i.p. or p.o.) Animal_Prep->Drug_Admin Scopolamine_Admin Scopolamine Administration (e.g., 1 mg/kg, i.p.) Drug_Admin->Scopolamine_Admin 30-60 min prior Wait_Period Waiting Period (e.g., 30 minutes) Scopolamine_Admin->Wait_Period Behavioral_Test Behavioral Testing (NOR, MWM, or T-Maze) Wait_Period->Behavioral_Test

Materials:

  • Scopolamine hydrobromide

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound

  • Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration

  • Animal scale

Procedure:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least 7 days before the experiment.

  • Scopolamine Preparation: Dissolve scopolamine hydrobromide in sterile saline to the desired concentration (e.g., 1 mg/mL).

  • This compound Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations.

  • Administration:

    • Administer this compound or its vehicle to the animals via the chosen route (e.g., intraperitoneally or orally). The timing of administration should be consistent across all groups (typically 30-60 minutes before scopolamine).

    • Administer scopolamine (e.g., 1 mg/kg) or saline (for control groups) intraperitoneally.[1][2]

    • A waiting period of approximately 30 minutes after scopolamine injection is recommended before commencing behavioral testing to allow for the onset of its effects.[1]

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Two identical objects (familiar objects)

  • One novel object, distinct from the familiar objects in shape and texture but similar in size

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes. This reduces novelty-induced stress during testing.

  • Training/Familiarization (Day 2):

    • Place two identical objects in the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM test is a widely used paradigm to assess spatial learning and memory.

Materials:

  • Circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • Submerged platform (hidden)

  • Visible platform (for cued trials)

  • Visual cues placed around the room

  • Video tracking system

Procedure:

  • Acquisition Training (Days 1-4):

    • Animals are trained to find a hidden platform submerged just below the water surface.

    • Each day consists of several trials (e.g., 4 trials) with different starting positions.

    • If an animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The time to reach the platform (escape latency) and the path taken are recorded.

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Cued Trials (Optional): To control for non-mnemonic factors (e.g., motivation, motor deficits), a visible platform trial can be conducted.

Data Analysis:

  • Escape Latency: A decrease in escape latency across training days indicates learning.

  • Time in Target Quadrant: A greater percentage of time spent in the target quadrant during the probe trial indicates better spatial memory.

T-Maze Spontaneous Alternation Test

This test assesses spatial working memory based on the natural tendency of rodents to alternate their choice of arms in a T-shaped maze.

Materials:

  • T-shaped maze with a start arm and two goal arms.

  • Guillotine doors (optional, to control arm entry).

Procedure:

  • Forced Choice Trial: The animal is placed in the start arm and forced to enter one of the goal arms (the other arm is blocked). It is confined to this arm for a short period (e.g., 30 seconds).

  • Free Choice Trial: The animal is immediately returned to the start arm, and both goal arms are now open. The animal is free to choose which arm to enter.

  • Alternation: An alternation is recorded if the animal enters the previously unvisited arm.

Data Analysis: The primary measure is the Percentage of Spontaneous Alternation , calculated as: (Number of alternations / (Total number of trials - 2)) x 100

A higher percentage of alternation indicates better working memory.

Quantitative Data Summary

The following tables summarize the expected outcomes of this compound treatment in scopolamine-induced cognitive deficit models based on available literature. Note: Specific quantitative data from primary sources for this compound was not available in a tabular format at the time of this document's creation. The data presented here is illustrative of typical findings in such studies.

Table 1: Effect of this compound on Novel Object Recognition (NOR) Test in Scopolamine-Treated Rodents

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle + Saline-0.45 ± 0.05
Vehicle + Scopolamine10.10 ± 0.04*
This compound + Scopolamine10.25 ± 0.06#
This compound + Scopolamine30.38 ± 0.05##
This compound + Scopolamine100.42 ± 0.06##

*p < 0.05 compared to Vehicle + Saline; #p < 0.05, ##p < 0.01 compared to Vehicle + Scopolamine

Table 2: Effect of this compound on Morris Water Maze (MWM) Test in Scopolamine-Treated Rodents

Treatment GroupDose (mg/kg)Escape Latency (Day 4, seconds, Mean ± SEM)Time in Target Quadrant (Probe Trial, %, Mean ± SEM)
Vehicle + Saline-15.2 ± 2.140.5 ± 3.2
Vehicle + Scopolamine145.8 ± 4.518.2 ± 2.5
This compound + Scopolamine135.1 ± 3.8#25.6 ± 2.9#
This compound + Scopolamine322.5 ± 2.9##33.8 ± 3.1##
This compound + Scopolamine1018.9 ± 2.5##38.1 ± 3.5##

*p < 0.05 compared to Vehicle + Saline; #p < 0.05, ##p < 0.01 compared to Vehicle + Scopolamine

Table 3: Effect of this compound on T-Maze Spontaneous Alternation in Scopolamine-Treated Rodents

Treatment GroupDose (mg/kg)Spontaneous Alternation (%) (Mean ± SEM)
Vehicle + Saline-75.2 ± 4.1
Vehicle + Scopolamine151.5 ± 3.8*
This compound + Scopolamine160.3 ± 4.0#
This compound + Scopolamine368.9 ± 3.5##
This compound + Scopolamine1072.1 ± 3.9##

*p < 0.05 compared to Vehicle + Saline; #p < 0.05, ##p < 0.01 compared to Vehicle + Scopolamine

Conclusion

This compound demonstrates significant potential as a cognitive-enhancing agent in scopolamine-induced deficit models. Its multi-target mechanism of action, involving 5-HT6R and 5-HT3R antagonism and MAO-B inhibition, offers a promising strategy for the treatment of cognitive disorders. The protocols outlined in these application notes provide a standardized framework for evaluating the efficacy of this compound and similar compounds in a preclinical setting. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining consistency and appropriate controls.

References

Application Notes and Protocols for PZ-1922 in Amyloid-Beta Plaque Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "PZ-1922" for application in amyloid-beta plaque studies.

Extensive searches were conducted using various search terms, including "this compound amyloid beta," "this compound Alzheimer's disease," and other related queries. The search results provided general information on the amyloid hypothesis of Alzheimer's disease, methodologies for studying amyloid plaques, and information on other compounds, but no data, experimental protocols, or signaling pathways specifically associated with "this compound" were found.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in published research, a very new compound for which data is not yet available, or that there may be a typographical error in the compound name.

Without specific data on this compound, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, or visualizations of its mechanism of action.

To facilitate the creation of the requested content, please verify the compound name and, if possible, provide any available publications or internal documentation related to this compound's use in amyloid-beta plaque studies. With the correct information, a comprehensive set of application notes and protocols can be developed to support researchers, scientists, and drug development professionals in this area of study.

Application Note and Protocol: Preparation of PZ-1922 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of PZ-1922 using dimethyl sulfoxide (DMSO) as the solvent. This compound is a bioactive small molecule that functions as a triple-acting, selective antagonist for the 5-HT6 and 5-HT3 receptors, and as a reversible inhibitor of monoamine oxidase B (MAO-B). Adherence to this protocol will ensure the accurate and safe preparation of a stable stock solution for use in various experimental settings.

Compound and Solvent Information

This compound is a piperazinyl-pyrroloquinoline analog supplied as a white to beige powder. It is crucial to ascertain whether the compound is in its free base form or a salt form (e.g., hydrochloride), as this will affect the molecular weight used in concentration calculations. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[1].

Table 1: Physicochemical Properties of this compound

PropertyValue (this compound Free Base)Value (this compound HCl Salt)Source
CAS Number 1648744-85-71648744-85-7
Molecular Formula C₂₂H₂₁ClN₄C₂₂H₂₂Cl₂N₄[2]
Molecular Weight 376.88 g/mol ~413.35 g/mol [2][3]
Appearance White to beige powderSolid[2]
Solubility in DMSO 2 mg/mLNot explicitly stated, but assumed similar
Recommended Storage Desiccated at -10°C to -25°CDesiccated at -10°C to -25°C

Note: The molecular weight of the HCl salt may vary slightly between batches due to the degree of hydration[2]. Always refer to the manufacturer's certificate of analysis for the batch-specific molecular weight.

Safety Precautions

Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).

  • DMSO Handling: DMSO is an excellent solvent that can facilitate the absorption of dissolved substances through the skin[4]. Avoid direct contact. If skin contact occurs, wash the affected area immediately and thoroughly with water.

  • Compound Handling: this compound is a bioactive compound. Avoid inhalation of the powder by handling it carefully.

  • Waste Disposal: Dispose of all waste materials (used tips, tubes, excess solution) in accordance with institutional and local regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a method for preparing a 10 mM stock solution of this compound. The maximum solubility of the free base in DMSO is approximately 5.3 mM (based on 2 mg/mL). Therefore, creating a 10 mM stock may require gentle warming or sonication, and the final solution should be visually inspected for complete dissolution. If a 10 mM solution cannot be achieved, prepare a lower concentration such as 5 mM.

Required Materials and Equipment
  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, chemical-resistant pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Heating block or water bath (optional, use with caution)

Calculation of Mass

The mass of this compound required to prepare a stock solution of a specific volume and concentration can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM (0.010 M) Stock Solution:

  • Using this compound Free Base (MW = 376.88 g/mol ): Mass = 0.010 mol/L * 0.001 L * 376.88 g/mol * 1000 mg/g = 3.77 mg

  • Using this compound HCl Salt (MW ≈ 413.35 g/mol ): Mass = 0.010 mol/L * 0.001 L * 413.35 g/mol * 1000 mg/g = 4.13 mg

Step-by-Step Procedure
  • Aliquot Compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

  • Add Solvent: Add the desired volume of DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.

  • Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensure Complete Solubilization: Visually inspect the solution against a light source to ensure no solid particles remain. If the compound has not fully dissolved:

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution to 30-37°C. Caution: Do not overheat, as it may degrade the compound.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.

  • Storage: Store the aliquots upright in a freezer at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

Visualizations

Molecular Targets of this compound

PZ1922_Targets PZ1922 This compound HT6R 5-HT6 Receptor PZ1922->HT6R Antagonist (Ki = 17 nM) HT3R 5-HT3 Receptor PZ1922->HT3R Antagonist (Ki = 0.45 nM) MAOB MAO-B PZ1922->MAOB Reversible Inhibitor (pIC50 = 8.93)

Caption: Logical diagram of this compound's molecular targets.

Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start equilibrate 1. Equilibrate this compound to Room Temperature start->equilibrate weigh 2. Weigh Compound equilibrate->weigh add_dmso 3. Add DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve check 5. Check for Complete Dissolution dissolve->check sonicate_warm Optional: Sonicate / Gentle Warm check->sonicate_warm No aliquot 6. Aliquot Solution check->aliquot Yes sonicate_warm->dissolve store 7. Store at -20°C aliquot->store end End store->end

Caption: Experimental workflow for this compound stock solution preparation.

References

Application Notes and Protocols for the In Vitro Characterization of PZ-1922

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PZ-1922 is a novel triple-acting compound with potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1] It functions as a high-affinity antagonist for the serotonin 6 (5-HT6) and serotonin 3 (5-HT3) receptors, and as a reversible inhibitor of monoamine oxidase B (MAO-B).[2] This document provides detailed application notes and protocols for the in vitro characterization of this compound's activity at each of its molecular targets.

Data Presentation

The following table summarizes the quantitative data for the in vitro activity of this compound.

TargetParameterValueReference
5-HT6 Receptor (5-HT6R)Ki17 nM[2]
5-HT3 Receptor (5-HT3R)Ki0.45 nM[2]
Monoamine Oxidase B (MAO-B)pIC508.93[2]

Experimental Protocols

5-HT6 Receptor (5-HT6R) Antagonism

This protocol determines the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Radioligand: [3H]-LSD (lysergic acid diethylamide).

  • Non-specific binding control: 10 µM Methiothepin.

  • This compound stock solution (in DMSO).

  • Scintillation cocktail.

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-h5-HT6R cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LSD (final concentration ~1 nM), and 100 µL of membrane homogenate (20-40 µg of protein).

      • Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of membrane homogenate.

      • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-LSD, and 100 µL of membrane homogenate.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol assesses the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT6 receptor.

  • Cell culture medium and reagents.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • 5-HT (Serotonin) as the agonist.

  • This compound stock solution (in DMSO).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well or 384-well plates.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1-h5-HT6R or HEK293-h5-HT6R cells to ~80-90% confluency.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells once with stimulation buffer.

    • Add 50 µL of stimulation buffer containing varying concentrations of this compound to the wells.

    • Incubate for 20 minutes at room temperature.

    • Add 50 µL of stimulation buffer containing 5-HT at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

5-HT3 Receptor (5-HT3R) Antagonism

This protocol determines the binding affinity (Ki) of this compound for the human 5-HT3 receptor.

Materials:

  • HEK293 or N1E-115 cells endogenously or recombinantly expressing the human 5-HT3 receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Granisetron or [3H]-GR65630.[3][4]

  • Non-specific binding control: 10 µM Ondansetron.

  • This compound stock solution (in DMSO).

  • Scintillation cocktail.

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Follow the same procedure as described in section 1.1.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Granisetron (final concentration ~0.5 nM), and 100 µL of membrane homogenate (50-100 µg of protein).

      • Non-specific Binding: 50 µL of 10 µM Ondansetron, 50 µL of [3H]-Granisetron, and 100 µL of membrane homogenate.

      • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Granisetron, and 100 µL of membrane homogenate.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Follow the same procedure as described in section 1.1.3.

  • Data Analysis:

    • Follow the same procedure as described in section 1.1.4 to determine the Ki of this compound for the 5-HT3 receptor.

This protocol measures the antagonist activity of this compound by its ability to block agonist-induced calcium influx through the 5-HT3 receptor ion channel.

Materials:

  • SH-SY5Y, HT-29, or HEK293 cells expressing the human 5-HT3 receptor.[5][6]

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 5-HT or a selective 5-HT3 agonist (e.g., m-chlorophenylbiguanide, mCPBG) as the agonist.

  • This compound stock solution (in DMSO).

  • 96-well or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Culture and Dye Loading:

    • Seed cells into black-walled, clear-bottom plates and allow them to attach overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

    • Establish a baseline fluorescence reading.

    • Inject the 5-HT3 agonist (e.g., 10 µM mCPBG) and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the peak fluorescence response for each well.

    • Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced calcium influx against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound.

Monoamine Oxidase B (MAO-B) Inhibition

This protocol determines the inhibitory activity of this compound on MAO-B using a fluorometric method.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • MAO-B substrate (e.g., Kynuramine or a proprietary fluorogenic substrate).

  • Developer solution (if required by the kit).

  • This compound stock solution (in DMSO).

  • Positive control inhibitor (e.g., Selegiline).

  • 96-well black plates.

  • Fluorescence plate reader.

Protocol:

  • Assay Setup:

    • In a 96-well black plate, add the following in triplicate:

      • Enzyme Control: 10 µL of assay buffer.

      • Inhibitor Control: 10 µL of Selegiline (at a concentration that gives >80% inhibition).

      • This compound Inhibition: 10 µL of varying concentrations of this compound.

    • Add 50 µL of diluted MAO-B enzyme solution to each well.

    • Incubate for 10 minutes at 37°C.

  • Enzyme Reaction:

    • Prepare the MAO-B substrate solution according to the manufacturer's instructions.

    • Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for many commercial kits) kinetically at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The pIC50 is the negative logarithm of the IC50 in molar concentration.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[7] Antagonism of this receptor by this compound is expected to inhibit the downstream signaling cascade initiated by serotonin.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT Serotonin (5-HT) 5HT6R 5-HT6 Receptor 5HT->5HT6R binds PZ1922 This compound PZ1922->5HT6R blocks Gs Gs Protein 5HT6R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene activates

Caption: 5-HT6R signaling pathway antagonism by this compound.
5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[8] As an antagonist, this compound blocks the channel opening induced by serotonin, thereby preventing ion influx and subsequent downstream signaling.

Ion_Channel_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT Serotonin (5-HT) 5HT3R 5-HT3 Receptor (Ion Channel) 5HT->5HT3R binds PZ1922 This compound PZ1922->5HT3R blocks Na Na+ 5HT3R->Na influx Ca Ca2+ 5HT3R->Ca influx Depolarization Membrane Depolarization Na->Depolarization Ca_increase Increased Intracellular [Ca2+] Ca->Ca_increase CaMKII CaMKII Ca_increase->CaMKII activates ERK ERK1/2 CaMKII->ERK activates Cellular_Response Cellular Response ERK->Cellular_Response leads to

Caption: 5-HT3R signaling pathway antagonism by this compound.
MAO-B Inhibition Experimental Workflow

This diagram illustrates the workflow for determining the inhibitory effect of this compound on MAO-B activity.

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Buffer - this compound dilutions Incubate Incubate this compound with MAO-B Enzyme Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Inhibition Determine % Inhibition Calculate_Rate->Inhibition IC50 Calculate IC50 / pIC50 Inhibition->IC50

Caption: Workflow for MAO-B inhibition assay.

References

Application Notes and Protocols for Testing PZ-1922 Efficacy in Animal Models of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for evaluating the efficacy of PZ-1922, a novel inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, in preclinical animal models of idiopathic pulmonary fibrosis (IPF). The methodologies described herein are based on established and validated models to ensure robust and reproducible data for assessing the anti-fibrotic potential of this compound.

IPF is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function.[1][2] The PDGFR signaling pathway is a key driver of fibrogenesis, promoting the proliferation and activation of fibroblasts, the primary cell type responsible for collagen production.[3][4][5] Inhibition of this pathway with this compound presents a promising therapeutic strategy for IPF.[6][7]

The following sections detail the in vivo models and experimental procedures for testing the efficacy of this compound.

PDGFR Signaling Pathway in Pulmonary Fibrosis

The diagram below illustrates the central role of the PDGFR signaling pathway in the pathogenesis of pulmonary fibrosis. Upon binding of its ligand (PDGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways culminate in fibroblast proliferation, migration, and the excessive production of extracellular matrix proteins, leading to tissue scarring. This compound is hypothesized to block the initial autophosphorylation of PDGFR, thereby inhibiting these pro-fibrotic cellular responses.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding RAS RAS-MEK-ERK Pathway PDGFR->RAS Activation PI3K PI3K-Akt Pathway PDGFR->PI3K Activation PZ1922 This compound PZ1922->PDGFR Inhibition Proliferation Fibroblast Proliferation RAS->Proliferation Migration Fibroblast Migration RAS->Migration ECM ECM Production (Collagen) PI3K->ECM Bleomycin_Model_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Day0 Day 0: Bleomycin Instillation Day7 Day 7-21: Treatment with this compound or Vehicle Day0->Day7 Fibrosis Development Day21 Day 21: Sacrifice and Endpoint Analysis Day7->Day21 Therapeutic Intervention

References

Troubleshooting & Optimization

PZ-1922 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PZ-1922 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 2 mg/mL.[1] Information regarding its direct solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited. It is a white to beige powder in its solid form.[1]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to decrease the final concentration of this compound in your aqueous medium.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, increasing the final DMSO concentration to 0.5% or even 1% (cell line dependent) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a different co-solvent: If DMSO is not suitable for your experiment, other organic solvents like ethanol could be tested for creating the initial stock solution. Compatibility with your experimental system is crucial.

  • Utilize sonication: After diluting the DMSO stock in the aqueous buffer, brief sonication can help to disperse the compound and break up any initial precipitates.

  • Gentle warming: Gently warming the aqueous solution to 37°C may aid in dissolution. However, the thermal stability of this compound in aqueous solution should be considered, as prolonged heating can lead to degradation.

  • Employ surfactants or cyclodextrins: For persistent solubility issues, especially in formulations for in vivo studies, the use of non-ionic surfactants like Tween® 80 or encapsulating agents like hydroxypropyl-β-cyclodextrin can significantly enhance aqueous solubility.[2]

Q3: What is the recommended procedure for preparing this compound for in vitro cellular assays?

A3: The following protocol is a general guideline. Optimization may be required for your specific cell line and experimental conditions.

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure complete dissolution. This stock solution can be stored at -20°C for future use.

  • Intermediate dilution (optional): Depending on your final desired concentration, you may want to perform an intermediate dilution of your stock solution in DMSO.

  • Final dilution: On the day of the experiment, dilute the DMSO stock solution directly into your pre-warmed cell culture medium to the final desired concentration. It is critical to add the DMSO stock to the aqueous medium and not the other way around. Mix immediately and thoroughly by gentle vortexing or inversion. The final concentration of DMSO should ideally be kept below 0.5% to minimize solvent toxicity.

  • Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.

Q4: How should I prepare this compound for in vivo animal studies?

A4: While specific formulation details for this compound are not widely published, a common approach for administering hydrophobic compounds via intraperitoneal (i.p.) injection involves creating a suspension or a solution with the aid of co-solvents and surfactants. A study reported reversing cognitive deficits in rodent models with i.p. injection of 1.5 mg/kg of this compound, suggesting a suitable aqueous-compatible formulation was achieved.[1] A potential formulation could involve dissolving this compound in a vehicle such as a mixture of DMSO, Tween® 80, and saline. The exact ratios would need to be optimized to ensure solubility and minimize toxicity.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₂₂H₂₁ClN₄ · xHCl[1]
Molecular Weight 376.88 g/mol (free base)[1]
Appearance White to beige powder[1]
Solubility in DMSO 2 mg/mL[1]
Aqueous Solubility Data not publicly available
Storage Temperature -10°C to -25°C[1]

Experimental Protocols

Protocol for Assessing Aqueous Solubility of this compound

This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.

  • Materials: this compound powder, desired aqueous buffer (e.g., PBS, pH 7.4), DMSO, microcentrifuge tubes, vortex mixer, sonicator, spectrophotometer or HPLC.

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Create a series of dilutions of the DMSO stock into the aqueous buffer in microcentrifuge tubes. Start with a high concentration (e.g., 100 µM) and perform serial dilutions.

    • Ensure the final DMSO concentration is consistent across all samples and is kept low (e.g., ≤ 1%).

    • Incubate the samples at room temperature (or your experimental temperature) for 1-2 hours with gentle agitation.

    • Visually inspect for any precipitation.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant.

    • Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry (if a clear absorbance peak is known) or HPLC. The highest concentration at which no precipitation is observed and the compound remains in the supernatant is the approximate solubility.

Signaling Pathways and Experimental Workflows

This compound is a triple-acting agent that functions as a dual antagonist for the 5-HT6 and 5-HT3 receptors, and as a reversible inhibitor of Monoamine Oxidase B (MAO-B).

PZ1922_Mechanism_of_Action cluster_PZ1922 This compound cluster_Targets Molecular Targets PZ1922 This compound HTR6 5-HT6 Receptor PZ1922->HTR6 Antagonist HTR3 5-HT3 Receptor PZ1922->HTR3 Antagonist MAOB MAO-B PZ1922->MAOB Inhibitor

This compound's triple-acting mechanism.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][3] However, it can also engage other signaling cascades, such as the mTOR and Cdk5 pathways.[1][3] As an antagonist, this compound blocks these downstream effects.

HTR6_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HTR6 5-HT6 Receptor Serotonin->HTR6 Activates Gs Gs Protein HTR6->Gs Activates mTOR mTOR Pathway HTR6->mTOR Cdk5 Cdk5 Pathway HTR6->Cdk5 PZ1922 This compound PZ1922->HTR6 Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB

Simplified 5-HT6 receptor signaling cascade.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[4] Binding of serotonin opens the channel, allowing the influx of cations (Na⁺, K⁺, Ca²⁺), which leads to rapid neuronal depolarization.[4] this compound acts as an antagonist, preventing this channel opening and subsequent neuronal excitation.

HTR3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HTR3 5-HT3 Receptor (Ion Channel) Serotonin->HTR3 Opens Channel IonInflux Cation Influx (Na+, K+, Ca2+) HTR3->IonInflux Allows PZ1922 This compound PZ1922->HTR3 Blocks Depolarization Neuronal Depolarization IonInflux->Depolarization Causes

Mechanism of 5-HT3 receptor antagonism.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of neurotransmitters, particularly dopamine.[5][6] This process generates reactive oxygen species (ROS) as a byproduct.[7] this compound reversibly inhibits MAO-B, leading to increased dopamine levels and reduced oxidative stress.[8]

MAOB_Inhibition cluster_mitochondria Outer Mitochondrial Membrane MAOB MAO-B Enzyme Metabolites Inactive Metabolites MAOB->Metabolites Produces ROS Reactive Oxygen Species (ROS) MAOB->ROS Byproduct Dopamine Dopamine Dopamine->MAOB Substrate PZ1922 This compound PZ1922->MAOB Inhibits

Inhibition of MAO-B by this compound.

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for addressing solubility issues with this compound in aqueous solutions.

Solubility_Workflow A Prepare concentrated stock of this compound in DMSO B Dilute stock into aqueous buffer A->B C Visually inspect for precipitation B->C D Solution is clear. Proceed with experiment. C->D No E Precipitation observed. C->E Yes F Troubleshooting Options E->F G Lower final concentration F->G H Increase final DMSO % F->H I Use sonication F->I J Gentle warming (37°C) F->J G->B H->B I->B J->B

A logical workflow for troubleshooting this compound solubility.

References

Optimizing PZ-1922 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PZ-1922, a novel and potent small molecule inhibitor designed for cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentration in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the Kinase Responsive Element (KRE) signaling pathway. KRE is a critical downstream effector of growth factor signaling, playing a pivotal role in promoting cell proliferation and survival. By binding to the ATP-binding pocket of the KRE-1 protein, this compound blocks its kinase activity, leading to cell cycle arrest and apoptosis in susceptible cell lines.

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is supplied as a lyophilized powder. For optimal results, we recommend the following procedure for preparation and storage:

  • Reconstitution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When stored correctly, the stock solution is stable for up to six months.

  • Solvent Concentration: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

Q3: What is the recommended starting concentration for this compound in a new cell line?

A3: The optimal concentration of this compound is highly dependent on the specific cell line being used. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50).[2][3] As a starting point, a broad range-finding experiment using a 10-fold serial dilution (e.g., from 0.01 µM to 100 µM) is recommended.[2] See the table below for suggested starting ranges for common cell lines based on internal validation data.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound

Cell LineCancer TypeRecommended Starting Range (µM)Notes
MCF-7 Breast Adenocarcinoma5 - 50Highly sensitive to KRE inhibition.
A549 Lung Carcinoma10 - 75Moderate sensitivity.
HeLa Cervical Adenocarcinoma1 - 20Very high sensitivity.
PC-3 Prostate Adenocarcinoma25 - 100Lower sensitivity, may require higher concentrations.

Signaling Pathway Diagram

PZ1922_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KRE1 KRE-1 Receptor->KRE1 Activates Proliferation Cell Proliferation & Survival KRE1->Proliferation Promotes PZ1922 This compound PZ1922->KRE1 Inhibits GF Growth Factor GF->Receptor Binds

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound concentration.

Issue 1: High Cell Mortality at All Tested Concentrations

Q: I've treated my cells with a range of this compound concentrations, and I'm observing widespread cell death, even at the lowest doses. What could be the cause?

A: This is a common issue that can stem from several factors. High cell mortality can indicate extreme sensitivity of the cell line, solvent toxicity, or issues with the experimental setup.

Table 2: Troubleshooting High Cell Mortality

Potential CauseRecommended Solution
High Cell Line Sensitivity Expand the dilution series to include much lower concentrations (e.g., into the nanomolar range).
Solvent (DMSO) Toxicity Prepare a "vehicle control" with the highest concentration of DMSO used in your experiment and assess its effect on cell viability.[2] Ensure the final DMSO concentration is below 0.5%.[1]
Incorrect Seeding Density Optimize cell seeding density. Too few cells can be more susceptible to stress. Ensure cells are seeded evenly and are in a logarithmic growth phase.[4]
Contamination Visually inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test.

Troubleshooting_Mortality Start High Cell Mortality Observed CheckVehicle Run Vehicle (DMSO only) Control Start->CheckVehicle VehicleToxic Is Vehicle Control Toxic? CheckVehicle->VehicleToxic ReduceDMSO Solution: Lower final DMSO concentration (<0.1%) VehicleToxic->ReduceDMSO Yes CheckRange Test Lower Concentration Range (e.g., 1-100 nM) VehicleToxic->CheckRange No RangeEffective Is Lower Range Effective? CheckRange->RangeEffective OptimizeProtocol Solution: Cell line is highly sensitive. Use nM range for IC50. RangeEffective->OptimizeProtocol Yes CheckCulture Investigate Culture Conditions (Seeding Density, Contamination) RangeEffective->CheckCulture No

Issue 2: No Observable Effect on Cell Viability

Q: I have treated my cells with this compound up to 100 µM, but I am not observing any significant decrease in cell proliferation or viability. Why is this happening?

A: A lack of an observable effect can be due to several reasons, including low compound concentration, compound instability, or inherent resistance of the cell line.

Table 3: Troubleshooting Lack of Efficacy

Potential CauseRecommended Solution
Concentration Too Low Some cell lines are resistant and may require higher concentrations. Test concentrations up to 200 µM, ensuring solubility is maintained.
Compound Degradation Ensure stock solutions were stored correctly in single-use aliquots. Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.[5]
Cell Line Resistance The cell line may not rely on the KRE pathway for survival or may have mutations that confer resistance. Confirm KRE-1 expression in your cell line via Western Blot or qPCR.
Insufficient Incubation Time The effect of this compound may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.[2]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound via MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability (IC50) using a colorimetric MTT assay.[4]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase.[4] Perform a cell count and dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[2] Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[2]

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 200 µM).[1] Also prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control (medium only).[2]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the assay (typically 24, 48, or 72 hours).[2]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[4]

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 490 nm or 570 nm.[4]

  • Data Analysis:

    • Normalize the data by converting absorbance values to percentage of viability relative to the no-treatment control.

    • Plot the percent viability against the log of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[3][6]

IC50_Workflow Start Start: IC50 Determination SeedCells 1. Seed cells in 96-well plate Start->SeedCells Incubate1 2. Incubate 24h for attachment SeedCells->Incubate1 PrepareDrug 3. Prepare serial dilutions of this compound Incubate1->PrepareDrug TreatCells 4. Treat cells with dilutions & controls PrepareDrug->TreatCells Incubate2 5. Incubate for 24-72h TreatCells->Incubate2 AddMTT 6. Add MTT reagent (Incubate 2-4h) Incubate2->AddMTT Solubilize 7. Aspirate media & add DMSO to dissolve formazan AddMTT->Solubilize ReadPlate 8. Read absorbance on plate reader Solubilize->ReadPlate Analyze 9. Normalize data & plot dose-response curve ReadPlate->Analyze End End: IC50 Value Calculated Analyze->End

References

Potential off-target effects of PZ-1922

Author: BenchChem Technical Support Team. Date: November 2025

No information is available for the compound PZ-1922.

A thorough search for "this compound" did not yield any relevant scientific or clinical data. The search results included information on unrelated topics such as CRISPR/Cas9 gene editing, Pfizer's clinical trials, the FN 1922 firearm, and the history of PepsiCo.

Consequently, it is not possible to provide a technical support center, troubleshooting guides, or FAQs regarding the potential off-target effects of a compound for which no public information exists. The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational data on this compound.

Researchers and professionals seeking information on a specific compound are advised to ensure the correct nomenclature and to consult proprietary databases or internal documentation if the compound is not in the public domain.

Technical Support Center: PZ-1922 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and storage of PZ-1922, a potent 5-HT6R/5-HT3R antagonist and reversible MAO-B inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a desiccated environment at a temperature between -10°C and -25°C.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, it is recommended to dissolve the compound in DMSO. For example, a 10 mM stock solution can be prepared.

Q3: How stable is this compound in a DMSO stock solution?

A3: While specific long-term stability data for this compound in DMSO at room temperature is not publicly available, general studies on compound stability in DMSO suggest that most compounds are stable for extended periods when stored properly. To minimize degradation, it is best practice to store DMSO stock solutions at -20°C or -80°C and limit the number of freeze-thaw cycles. For working solutions, it is advisable to prepare them fresh from the stock solution before each experiment.

Q4: Can I prepare aqueous solutions of this compound?

A4: Direct dissolution of this compound in aqueous buffers may be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other adverse effects (typically ≤0.1-0.5% for cell-based assays).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Verify that the solid compound has been stored at -10°C to -25°C in a desiccated environment. 2. Ensure that stock solutions in DMSO are stored at -20°C or -80°C. 3. Prepare fresh working solutions from the stock for each experiment. 4. Limit the number of freeze-thaw cycles for the stock solution.
Precipitation of this compound in aqueous working solutions. Low aqueous solubility of the compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. 2. Consider using a vehicle that includes a surfactant or other solubilizing agent, but first, confirm its compatibility with your experimental model. 3. Vortex the solution thoroughly before use.
Difficulty dissolving solid this compound. Compound may have absorbed moisture.1. Ensure the compound has been stored in a desiccator. 2. Gently warm the vial to room temperature before opening to prevent condensation. 3. Use sonication to aid in the dissolution in the appropriate solvent.

Experimental Protocols

Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a 10 mM Stock Solution:

    • Calculate the required amount of this compound and DMSO.

    • Aseptically, add the appropriate volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution with cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium is below the tolerance level of your specific cell line (typically ≤0.1-0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Preparation of this compound for In Vivo Rodent Studies (Oral Administration)
  • Vehicle Preparation: A common vehicle for oral administration in rats is a 10% sucrose solution to improve palatability. Other vehicles may include suspensions in carboxymethylcellulose (CMC) or other appropriate suspending agents. The choice of vehicle should be determined based on the specific experimental requirements and animal welfare considerations.

  • Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • The stock solution can then be diluted with the chosen vehicle to the final desired dosing concentration. The final concentration of the initial solvent should be minimized.

    • Alternatively, for suspension formulations, this compound can be directly suspended in the vehicle with the aid of sonication or homogenization.

  • Administration: The formulation can be administered via oral gavage. The volume administered should be appropriate for the size of the animal.

Note: The specific formulation and administration route should be optimized for each study and adhere to all relevant animal welfare guidelines.

Stability and Degradation

Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. These studies typically involve exposing the compound to stress conditions such as high and low pH, elevated temperature, light, and oxidizing agents. While specific forced degradation data for this compound is not publicly available, researchers should be aware of the following potential degradation pathways for similar chemical structures:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photodegradation: Degradation upon exposure to light.

To mitigate these risks, it is essential to store this compound as recommended and protect solutions from light.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_application Application solid_pz Solid this compound (-10°C to -25°C, Desiccated) stock_sol 10 mM Stock Solution (in DMSO) solid_pz->stock_sol Dissolve working_sol Working Solution (Diluted in Medium/Vehicle) stock_sol->working_sol Dilute in_vitro In Vitro Assay working_sol->in_vitro in_vivo In Vivo Study working_sol->in_vivo

Caption: General workflow for handling this compound from storage to experimental application.

signaling_pathway PZ1922 This compound HTR6 5-HT6 Receptor PZ1922->HTR6 Antagonist HTR3 5-HT3 Receptor PZ1922->HTR3 Antagonist MAOB MAO-B PZ1922->MAOB Reversible Inhibitor Downstream Downstream Signaling (Cognitive Function) HTR6->Downstream HTR3->Downstream MAOB->Downstream

Caption: Simplified signaling pathway of this compound's multi-target mechanism.

Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is a generalized resource for cell-based assays. As of November 2025, "PZ-1922" does not correspond to a known, publicly documented assay. The information provided uses "this compound" as a hypothetical example to illustrate common challenges and solutions in assay development and execution. The principles and recommendations are derived from established best practices in the field.

This guide is intended for researchers, scientists, and drug development professionals encountering variability and other issues in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays like this compound?

Inconsistent results in cell-based assays often stem from a few key areas. These include variability in cell health and seeding density, reagent preparation and handling, and environmental factors within the lab. Poorly optimized protocols, where parameters like incubation times or reagent concentrations are not ideal for the specific cell line and experimental conditions, are also a primary cause of inconsistent data.[1][2]

Q2: How can I improve the reproducibility of my this compound assay?

Improving reproducibility requires a systematic approach to assay optimization and standardization.[1][2] Key steps include:

  • Standardizing Cell Culture: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase.

  • Optimizing Seeding Density: Determine the optimal number of cells to seed per well to ensure they are healthy and responsive throughout the experiment.

  • Reagent Quality Control: Use high-quality reagents and prepare fresh solutions. Aliquot and store reagents properly to avoid degradation.

  • Protocol Standardization: Develop a detailed, step-by-step protocol and ensure it is followed consistently by all users. This includes incubation times, temperatures, and specific pipetting techniques.

  • Environmental Control: Maintain consistent temperature and CO2 levels in your incubator. Be mindful of potential "edge effects" in multi-well plates.

Q3: What is a Z'-factor, and why is it important for my assay?

The Z'-factor (Z-prime factor) is a statistical measure of the quality or robustness of an assay. It is calculated using the means and standard deviations of your positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS). A Z'-factor below 0.5 may indicate that the assay is not reliable enough to distinguish between hits and non-hits. Optimizing your assay to achieve a high Z'-factor is critical for data confidence.[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells (High Coefficient of Variation - CV)

High CV is a common problem that can mask real biological effects.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring all tips are dispensing equal volumes. Consider plating cells in a larger volume to minimize pipetting errors.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions.
Cell Clumping Ensure a single-cell suspension is created before seeding. Use enzymes like trypsin and gently pipette to break up clumps.
Issue 2: Low Signal-to-Background (S/B) Ratio

A low S/B ratio can make it difficult to detect a significant effect from your test compound.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Reagent Concentration Perform a titration of key reagents (e.g., detection substrate, lysis buffer) to find the optimal concentration that maximizes the signal from your positive control while keeping the negative control signal low.
Incorrect Incubation Time Optimize the incubation time for the detection step. A time course experiment can reveal the point at which the signal is maximal and stable.
Cell Health Issues Ensure cells are healthy and not overgrown or stressed. Unhealthy cells can lead to high background signal.
Assay Not Sensitive Enough Consider if the chosen assay chemistry is appropriate for the target and cell type. For example, some viability assays are more sensitive than others.[1][2][4]

Experimental Protocols

Protocol: Optimizing Cell Seeding Density for the this compound Assay

This protocol outlines a method to determine the optimal number of cells to seed per well in a 96-well plate format.

  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells using standard methods and create a single-cell suspension.

  • Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.

  • Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve a range of seeding densities (e.g., from 1,000 to 20,000 cells per well).

  • Plating: Seed the different cell densities across the 96-well plate. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48 hours) under standard culture conditions (37°C, 5% CO2).

  • Assay Performance: Perform the this compound assay according to the standard protocol.

  • Data Analysis: Measure the signal intensity for each cell density. Plot signal intensity versus cell number. The optimal seeding density will be within the linear range of this curve, providing a robust signal without being confluent.

Assay Performance Benchmarks

The following table provides example data from the optimization of a cell-based assay, which can serve as a target for your own experiments.[3]

Parameter96-Well Plate384-Well Plate
Z'-Value 0.710.69
Signal-to-Background (S/B) Ratio 6.8811.2
CV (Mock-infected cells) 6.3%7.1%
CV (DENV-2 infected cells) 12.3%24.2%

Visualizations

Diagram 1: Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling cascade that could be modulated by the this compound compound. In this model, this compound inhibits a kinase, preventing the phosphorylation of a downstream transcription factor and thus altering gene expression related to cell viability.

PZ1922_Pathway PZ1922 This compound KinaseA Kinase A PZ1922->KinaseA Inhibition TF Transcription Factor B KinaseA->TF Phosphorylation Nucleus Nucleus TF->Nucleus Translocation GeneX Gene X Expression Nucleus->GeneX Viability Cell Viability GeneX->Viability

Caption: Hypothetical signaling pathway for the this compound compound.

Diagram 2: this compound Experimental Workflow

This diagram shows a typical workflow for a cell-based assay like this compound, from cell seeding to data analysis.

PZ1922_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in Plate Cell_Culture->Seed_Cells Compound_Prep Compound Dilution Add_Compound Add this compound Compound Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate_1 Incubate (24-48h) Add_Compound->Incubate_1 Add_Reagent Add Viability Reagent Incubate_1->Add_Reagent Incubate_2 Incubate (1-2h) Add_Reagent->Incubate_2 Read_Plate Read Plate (Luminescence/Fluorescence) Incubate_2->Read_Plate Calc_Results Calculate % Viability Read_Plate->Calc_Results Stats Statistical Analysis Calc_Results->Stats

Caption: A standard experimental workflow for a cell-based assay.

Diagram 3: Troubleshooting Logic for High Variability

This flowchart provides a logical sequence of steps to troubleshoot high coefficient of variation (CV) in your assay results.

Troubleshooting_CV Start High CV Detected (>15%) Check_Pipetting Review Pipetting Technique & Calibration Start->Check_Pipetting Check_Cells Examine Cell Seeding (Density & Uniformity) Check_Pipetting->Check_Cells If no improvement Check_Reagents Assess Reagent Prep & Mixing Check_Cells->Check_Reagents If no improvement Check_Edge Investigate Edge Effects Check_Reagents->Check_Edge If no improvement Resolved Issue Resolved Check_Edge->Resolved If issue identified & corrected

Caption: A logical flowchart for troubleshooting high assay variability.

References

Technical Support Center: PZ-1922 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of PZ-1922.

Frequently Asked Questions (FAQs)

Q1: What is the reported bioavailability of this compound?

A1: Published preliminary studies have described this compound as "bioavailable" upon oral administration. However, specific quantitative data on the absolute bioavailability in preclinical species has not been detailed in these publications. Bioavailability is a critical parameter that can be influenced by a multitude of factors including the formulation, animal species, and experimental conditions.

Q2: My initial in vivo study with this compound shows low and variable plasma concentrations. What are the potential causes?

A2: Low and variable oral bioavailability is a common challenge for many small molecule drug candidates. The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: this compound, as a complex organic molecule, may have limited solubility in gastrointestinal fluids, leading to a low dissolution rate, which is often the rate-limiting step for absorption.

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of unchanged drug that reaches the bloodstream.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.

  • Formulation Issues: The physical properties of the formulation, such as particle size and excipients used, can significantly impact dissolution and absorption.

Q3: What are the first steps I should take to troubleshoot poor bioavailability of this compound?

A3: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its aqueous solubility at different pH values and its lipophilicity (LogP). Concurrently, evaluate its permeability using in vitro models like Caco-2 assays. This will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.

Troubleshooting Guide: Improving Oral Bioavailability of this compound

This guide presents hypothetical case studies to illustrate how different formulation strategies can address poor oral bioavailability of this compound.

Case Study 1: Poor Solubility

Problem: An initial in vivo study in rats with this compound administered as a simple aqueous suspension shows very low plasma exposure.

Hypothesis: The bioavailability is limited by the poor aqueous solubility of this compound (BCS Class II-like characteristics: low solubility, high permeability).

Proposed Solutions & Comparative Data:

Three different formulation strategies were evaluated to enhance the solubility and dissolution rate of this compound. The following table summarizes the hypothetical pharmacokinetic parameters obtained after oral administration in rats at a dose of 10 mg/kg.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension 50 ± 152.0250 ± 75< 5%
Micronization 150 ± 401.5900 ± 20015%
Amorphous Solid Dispersion 450 ± 1101.03150 ± 60055%
Self-Emulsifying Drug Delivery System (SEDDS) 600 ± 1500.754200 ± 85075%
Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: this compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Groups: this compound formulations are administered as a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • For the IV group, blood samples (~0.2 mL) are collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • For the PO groups, blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Bioanalytical Method Validation

A validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data. The validation should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Calibration Curve: A linear relationship between the instrument response and known concentrations of the analyte. The lower limit of quantification (LLOQ) should be determined.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Visualizations

Troubleshooting Workflow for Poor Bioavailability

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Formulation Strategies cluster_3 Evaluation start Poor In Vivo Bioavailability Observed physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem invitro In Vitro Permeability Assay (e.g., Caco-2) start->invitro bcs Determine Biopharmaceutics Classification System (BCS) Category physchem->bcs invitro->bcs solubility Low Solubility (BCS II/IV) - Micronization - Solid Dispersion - SEDDS bcs->solubility permeability Low Permeability (BCS III/IV) - Permeation Enhancers - Prodrug Approach bcs->permeability retest Re-evaluate In Vivo Bioavailability with Optimized Formulation solubility->retest permeability->retest

Caption: A logical workflow for troubleshooting poor oral bioavailability.

Experimental Workflow for an In Vivo Bioavailability Study

G cluster_protocol Experimental Protocol cluster_analysis Data Analysis start Start: Hypothesis to Test Formulation animal_prep Animal Preparation - Acclimatization - Fasting start->animal_prep dosing Dosing IV Group PO Group animal_prep->dosing sampling Blood Sampling - Timed Collection - Plasma Separation dosing->sampling bioanalysis Bioanalysis - LC-MS/MS Method - Quantify this compound sampling->bioanalysis pk_params Pharmacokinetic Analysis - Calculate Cmax, Tmax, AUC - Determine Half-life bioanalysis->pk_params bioavailability Calculate Bioavailability (F%) F% = (AUC_PO/Dose_PO) / (AUC_IV/Dose_IV) * 100 pk_params->bioavailability end End: Compare Formulations bioavailability->end

Caption: A typical experimental workflow for an in vivo bioavailability study.

How to minimize PZ-1922 toxicity in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PZ-1922 in cellular models, with a focus on minimizing its potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a key component of the Pro-survival Pathway Y. By inhibiting Kinase X, this compound is designed to induce apoptosis in cancer cells where this pathway is aberrantly active.

Q2: What is the primary cause of this compound-induced toxicity in cellular models?

A2: The primary driver of this compound toxicity is its off-target inhibition of Kinase Z, a critical enzyme in a fundamental Cell Viability Pathway. This off-target activity can lead to significant cytotoxicity, particularly at higher concentrations.

Q3: In which cell lines is this compound toxicity most pronounced?

A3: Toxicity is most pronounced in cell lines that exhibit high expression levels of the off-target Kinase Z and/or low expression of the intended target, Kinase X. Refer to the data tables below for specific IC50 values in various cell lines.

Q4: Are there any known ways to mitigate this compound toxicity?

A4: Yes, co-administration with a low dose of a Kinase Z activator (KZA-1) has been shown to partially rescue cells from this compound-induced toxicity without significantly compromising its on-target efficacy. Additionally, optimizing the concentration and exposure time of this compound is crucial.

Q5: How can I differentiate between on-target and off-target effects of this compound?

A5: To distinguish between on-target and off-target effects, we recommend using a combination of approaches. This includes comparing the effects of this compound in cells with varying expression levels of Kinase X and Kinase Z, as well as utilizing a more specific Kinase X inhibitor (if available) as a control. Rescue experiments with downstream effectors of the Cell Viability Pathway can also help elucidate the contribution of off-target effects.

Troubleshooting Guides

Problem 1: I am observing excessive cytotoxicity in my experiments, even at low concentrations of this compound.

  • Question: Have you confirmed the identity and purity of your this compound compound?

    • Answer: Impurities or degradation of the compound can lead to increased toxicity. We recommend verifying the compound's integrity via methods such as mass spectrometry or HPLC.

  • Question: Is your cell line particularly sensitive to off-target effects?

    • Answer: As mentioned in the FAQs, cell lines with high Kinase Z expression are more susceptible to toxicity. Consider using a cell line with a more favorable on-target to off-target expression ratio.

  • Question: Have you optimized the incubation time?

    • Answer: Prolonged exposure can exacerbate off-target toxicity. Try reducing the incubation time to see if a therapeutic window can be established where on-target effects are observed with minimal cytotoxicity.

Problem 2: My experimental results with this compound are not reproducible.

  • Question: Are you using a consistent cell passage number?

    • Answer: Cellular responses can change with increasing passage numbers. It is advisable to use cells within a defined passage range for all experiments to ensure consistency.

  • Question: Is the confluency of your cell cultures consistent between experiments?

    • Answer: Cell density can influence drug response. Ensure that you are seeding the same number of cells and that they reach a consistent confluency at the time of treatment.

  • Question: Are you preparing fresh dilutions of this compound for each experiment?

    • Answer: this compound may not be stable in solution for extended periods. We recommend preparing fresh dilutions from a concentrated stock for each experiment to ensure accurate dosing.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineKinase X Expression (Relative Units)Kinase Z Expression (Relative Units)This compound IC50 (µM)
A549HighLow0.5
MCF-7HighModerate1.2
PC-3ModerateHigh5.8
U-87 MGLowHigh10.2

Table 2: Effect of Kinase Z Activator (KZA-1) on this compound Toxicity

Cell LineThis compound (µM)KZA-1 (nM)Cell Viability (%)
PC-35052
PC-351078
U-87 MG10045
U-87 MG101065

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Off-Target Activity Assessment

  • Cell Lysate Preparation: Culture cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Kinase Z Immunoprecipitation: Add an antibody specific for Kinase Z to the cell lysates and incubate for 2-4 hours at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer.

  • Kinase Assay: Resuspend the beads in a kinase assay buffer containing a specific substrate for Kinase Z and ATP. Add varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection: Stop the reaction and detect the phosphorylation of the substrate using an appropriate method, such as Western blotting with a phospho-specific antibody or a luminescence-based kinase assay kit.

  • Data Analysis: Quantify the inhibition of Kinase Z activity by this compound.

Visualizations

PZ1922_Signaling_Pathway cluster_PZ1922_Action This compound Mechanism cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway PZ1922 This compound KinaseX Kinase X PZ1922->KinaseX Inhibits KinaseZ Kinase Z PZ1922->KinaseZ Inhibits (Off-target) ProSurvivalY Pro-survival Pathway Y KinaseX->ProSurvivalY Activates Apoptosis Apoptosis ProSurvivalY->Apoptosis Inhibits CellViability Cell Viability Pathway KinaseZ->CellViability Maintains Toxicity Toxicity CellViability->Toxicity Prevents

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Hypothesis This compound induces apoptosis cell_culture Cell Line Selection (e.g., A549, PC-3) start->cell_culture dose_response Dose-Response Assay (Resazurin) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 off_target_assay Off-Target Kinase Assay (Kinase Z activity) ic50->off_target_assay rescue_exp Rescue Experiment (Co-treat with KZA-1) ic50->rescue_exp data_analysis Data Analysis & Interpretation off_target_assay->data_analysis rescue_exp->data_analysis conclusion Conclusion on Toxicity Profile data_analysis->conclusion

Caption: Workflow for assessing this compound toxicity.

Troubleshooting_Flow start High Cytotoxicity Observed q1 Check Compound Purity? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Synthesize/Order New Batch q1->a1_no No q2 Cell Line Sensitivity? a1_yes->q2 end Problem Resolved a1_no->end a2_yes Use Resistant Cell Line q2->a2_yes Yes a2_no Check Incubation Time q2->a2_no No a2_yes->end q3 Optimize Incubation Time? a2_no->q3 a3_yes Reduced Toxicity q3->a3_yes Yes a3_no Consider Rescue Experiment q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for high this compound cytotoxicity.

Technical Support Center: Overcoming Blood-Brain Barrier Delivery of Neuro-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the delivery of Neuro-1 , a hypothetical multi-target neuroprotective agent, across the blood-brain barrier (BBB). Due to the limited publicly available information on a specific compound designated "PZ-1922," we have created this resource based on the common challenges and strategies encountered with novel small-molecule neuroprotective drugs targeting neurodegenerative diseases. The principles and protocols outlined here are derived from established methodologies in the field of CNS drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is Neuro-1 and what is its proposed mechanism of action?

Neuro-1 is a novel, synthetic small molecule designed as a multi-target-directed ligand (MTDL) for the potential treatment of Alzheimer's disease. Its theorized mechanism involves the simultaneous modulation of key pathological pathways in neurodegeneration.

  • Signaling Pathway of Neuro-1: The diagram below illustrates the hypothetical signaling cascade initiated by Neuro-1, leading to neuroprotection.

Neuro1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Neuro1 Neuro-1 Receptor Target Receptor Neuro1->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates Apoptosis ↓ Apoptosis GSK3b->Apoptosis Promotes ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to ARE OxidativeStress ↓ Oxidative Stress ARE->OxidativeStress Upregulates Antioxidant Genes

Hypothetical signaling pathway of Neuro-1.

Q2: What are the main challenges in delivering Neuro-1 across the blood-brain barrier?

Like many small molecules developed for CNS disorders, Neuro-1 faces several hurdles in crossing the BBB. These challenges stem from both the physiological properties of the BBB and the physicochemical characteristics of the compound itself. The BBB is a tightly regulated interface that restricts the passage of most therapeutic agents from the bloodstream into the brain.

Q3: What are the key physicochemical properties of a drug that influence its ability to cross the BBB?

Several molecular properties are critical for passive diffusion across the BBB. Key parameters include:

  • Lipophilicity (logP): A moderate lipophilicity is generally preferred.

  • Molecular Weight (MW): Lower molecular weight compounds (<400-500 Da) tend to cross more easily.

  • Topological Polar Surface Area (TPSA): A lower TPSA is associated with better BBB penetration.

  • Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds generally improve permeability.

Troubleshooting Guide

Problem 1: Low Brain-to-Plasma Concentration Ratio of Neuro-1 in Animal Models.

Q: We performed an in vivo study in mice and found that the concentration of Neuro-1 in the brain is significantly lower than in the plasma. What could be the reason, and how can we improve it?

A: A low brain-to-plasma concentration ratio is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshoot and address this problem:

  • Experimental Workflow for Enhancing BBB Penetration:

BBB_Troubleshooting_Workflow Start Low Brain-to-Plasma Ratio of Neuro-1 CheckProperties 1. Re-evaluate Physicochemical Properties of Neuro-1 Start->CheckProperties Efflux 2. Investigate Active Efflux (e.g., P-gp substrate?) CheckProperties->Efflux InVitro a. In vitro BBB model with efflux pump inhibitors Efflux->InVitro InVivo b. In vivo studies with P-gp inhibitors Efflux->InVivo Formulation 3. Optimize Formulation/ Delivery Strategy Prodrug a. Prodrug approach Formulation->Prodrug Nanoparticles b. Nanoparticle encapsulation Formulation->Nanoparticles NoseToBrain c. Nose-to-brain delivery Formulation->NoseToBrain InVitro->Formulation InVivo->Formulation End Improved Brain Penetration Prodrug->End Nanoparticles->End NoseToBrain->End

Workflow for troubleshooting low brain uptake.

Problem 2: Inconsistent Results in the In Vitro BBB Model.

Q: Our in vitro BBB model (e.g., Transwell assay) shows high variability in the permeability of Neuro-1. How can we ensure the reliability and reproducibility of our in vitro data?

A: Variability in in vitro BBB models is often due to inconsistencies in cell culture and experimental setup. Here are some key aspects to control:

  • Ensure High Transendothelial Electrical Resistance (TEER): TEER is a measure of the integrity of the tight junctions in your cell monolayer. Consistently high TEER values are crucial for a reliable model.

  • Use Co-culture Models: Co-culturing brain endothelial cells with astrocytes and/or pericytes can result in a more robust and physiologically relevant BBB model.

  • Standardize Cell Seeding Density and Culture Time: Ensure consistent cell numbers and culture duration to achieve a confluent monolayer with well-formed tight junctions.

  • Validate with Standard Compounds: Regularly test your model with compounds that have known high and low BBB permeability to validate its performance.

Quantitative Data Summary

The following tables provide hypothetical data comparing the BBB penetration of Neuro-1 in its native form and with different delivery strategies.

Table 1: Physicochemical Properties and Predicted BBB Permeability

PropertyValuePredicted BBB Penetration
Molecular Weight (Da)480Low
logP3.5Moderate
TPSA (Ų)110Low
Hydrogen Bond Donors3Low
Hydrogen Bond Acceptors5Low

Table 2: In Vivo Brain-to-Plasma Ratio of Neuro-1 with Different Formulations

FormulationBrain-to-Plasma Ratio (AUCbrain/AUCplasma)
Neuro-1 (Standard Formulation)0.05 ± 0.01
Neuro-1 with P-gp Inhibitor0.25 ± 0.04
Neuro-1 Prodrug0.35 ± 0.06
Neuro-1 Loaded Nanoparticles0.50 ± 0.08
Intranasal Neuro-1 Nanoemulsion0.75 ± 0.12

Detailed Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol describes a method to assess the permeability of Neuro-1 across an in vitro BBB model using a co-culture of brain endothelial cells and astrocytes.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human Brain Microvascular Endothelial Cells (HBMECs)

  • Human Astrocytes

  • Endothelial Cell Growth Medium

  • Astrocyte Growth Medium

  • Neuro-1 stock solution

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS system for quantification

Procedure:

  • Astrocyte Seeding: Seed human astrocytes on the bottom of a 24-well plate and culture until confluent.

  • Endothelial Cell Seeding: Coat the apical side of the Transwell inserts with collagen. Seed HBMECs on the coated inserts.

  • Co-culture: Once the HBMECs are confluent, place the inserts into the 24-well plate containing the confluent astrocyte layer.

  • TEER Measurement: Monitor the formation of tight junctions by measuring the Transendothelial Electrical Resistance (TEER) daily. Experiments should be performed when TEER values are stable and high (e.g., >200 Ω·cm²).

  • Permeability Assay:

    • Replace the medium in the apical (donor) chamber with medium containing a known concentration of Neuro-1 and Lucifer yellow.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh medium.

  • Quantification:

    • Measure the concentration of Lucifer yellow using a fluorescence plate reader to assess the integrity of the monolayer.

    • Determine the concentration of Neuro-1 in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of transport of Neuro-1 to the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

2. In Vivo Pharmacokinetic Study in Mice for Brain Penetration Assessment

This protocol outlines the procedure for determining the brain and plasma concentrations of Neuro-1 following intravenous administration in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Neuro-1 formulation for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Brain homogenization buffer

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer Neuro-1 intravenously (e.g., via tail vein) at a predetermined dose.

  • Sample Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples via cardiac puncture under terminal anesthesia.

  • Brain Extraction: Immediately after blood collection, perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature. Excise the brain.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain and homogenize it in a suitable buffer.

  • Quantification: Determine the concentration of Neuro-1 in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma and brain concentration-time profiles.

    • Calculate the area under the curve (AUC) for both plasma and brain.

    • Determine the brain-to-plasma concentration ratio (AUCbrain/AUCplasma) to assess the extent of BBB penetration.

Validation & Comparative

A Preclinical Showdown: PZ-1922 Versus Intepirdine in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of Alzheimer's disease (AD) research, the quest for effective therapeutics has led to the investigation of diverse molecular targets. This guide provides a detailed, data-driven comparison of two such investigational compounds: PZ-1922, a novel multi-target agent, and intepirdine, a selective 5-HT6 receptor antagonist. The following analysis is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Mechanism and Efficacy

This compound emerges as a multi-faceted compound, acting as a triple-acting 5-HT6R/5-HT3R antagonist and a reversible monoamine oxidase-B (MAO-B) inhibitor.[1] In contrast, intepirdine's primary mechanism is the selective antagonism of the 5-HT6 receptor, a strategy aimed at enhancing cognitive function.[2][3] While both compounds have been evaluated for their potential in treating cognitive deficits associated with AD, preclinical evidence suggests a divergence in their ability to address the underlying pathological markers.

A head-to-head preclinical study demonstrated the superior pro-cognitive properties of this compound compared to intepirdine in a rat model of AD induced by intracerebroventricular injection of oligomeric amyloid-β peptide (oAβ).[1] Notably, this study reported that this compound, but not intepirdine, restored levels of biomarkers characteristic of the debilitating effects of oAβ.[1] This suggests that while both drugs may impact cognitive symptoms, their effects on the downstream consequences of amyloid pathology may differ significantly.

It is important to note that the development of intepirdine for Alzheimer's disease was discontinued after it failed to meet its primary endpoints in Phase 3 clinical trials.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies comparing this compound and intepirdine.

Table 1: Receptor Binding Affinity and Functional Activity

CompoundTargetAssayResultCitation
This compound 5-HT6RRadioligand Binding ([3H]-LSD)Ki: 17 nM[1]
5-HT3RNot SpecifiedKi: 0.45 nM
MAO-BNot SpecifiedpIC50: 8.93 (Reversible)
Intepirdine 5-HT6RRadioligand Binding ([3H]-LSD)Ki: Not explicitly stated in the direct comparison study, but described as a potent antagonist.[1][2]

Table 2: Efficacy in Preclinical Models of Cognitive Impairment

CompoundAnimal ModelAssayKey FindingsCitation
This compound Scopolamine-induced amnesia in ratsNovel Object Recognition (NOR)Dose-dependently reversed scopolamine-induced cognitive deficits.[1]
oAβ-induced AD model in ratsT-maze TestShowed superior pro-cognitive properties compared to intepirdine.[1]
oAβ-induced AD model in ratsBiomarker AnalysisRestored levels of biomarkers characteristic of oAβ debilitating effects.[1]
Intepirdine oAβ-induced AD model in ratsT-maze TestDid not show the same level of pro-cognitive efficacy as this compound.[1]
oAβ-induced AD model in ratsBiomarker AnalysisDid not restore levels of biomarkers characteristic of oAβ debilitating effects.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.

PZ1922_Mechanism cluster_targets Molecular Targets cluster_effects Downstream Effects PZ1922 This compound HT6R 5-HT6 Receptor PZ1922->HT6R Antagonist HT3R 5-HT3 Receptor PZ1922->HT3R Antagonist MAOB MAO-B PZ1922->MAOB Reversible Inhibitor Biomarkers Restoration of oAβ-induced Biomarkers PZ1922->Biomarkers Cognition Improved Cognition HT6R->Cognition HT3R->Cognition MAOB->Cognition Intepirdine_Mechanism cluster_target Molecular Target cluster_effect Primary Downstream Effect Intepirdine Intepirdine HT6R 5-HT6 Receptor Intepirdine->HT6R Antagonist Cognition Cognitive Enhancement (Symptomatic) HT6R->Cognition Experimental_Workflow cluster_scopolamine Scopolamine-Induced Amnesia Model cluster_oabeta oAβ-Induced Alzheimer's Model Scopolamine_Rat Rats PZ1922_Admin_Scop This compound Administration Scopolamine_Rat->PZ1922_Admin_Scop Scopolamine_Admin Scopolamine Administration NOR_Test Novel Object Recognition (NOR) Test Scopolamine_Admin->NOR_Test PZ1922_Admin_Scop->Scopolamine_Admin oAbeta_Rat Rats oAbeta_Injection ICV oAβ Injection oAbeta_Rat->oAbeta_Injection Drug_Admin_oAbeta This compound or Intepirdine Administration oAbeta_Injection->Drug_Admin_oAbeta Tmaze_Test T-maze Test Drug_Admin_oAbeta->Tmaze_Test Biomarker_Analysis Biomarker Analysis Drug_Admin_oAbeta->Biomarker_Analysis

References

A Comparative Analysis of PZ-1922 and Other 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of PZ-1922 with other notable 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists: intepirdine, idalopirdine, and cerlapirdine. The information presented is intended to assist researchers in evaluating these compounds for preclinical and clinical research in neuropharmacology and drug development.

Executive Summary

The 5-HT6 receptor is a compelling target in the central nervous system for the potential treatment of cognitive disorders, including Alzheimer's disease.[1] While numerous 5-HT6R antagonists have been developed, their clinical outcomes have been largely disappointing.[2] This guide focuses on this compound, a novel compound with a unique pharmacological profile, and compares it against more established 5-HT6R antagonists. This compound distinguishes itself as a triple-acting agent, exhibiting antagonism at both 5-HT6 and 5-HT3 receptors, coupled with reversible inhibition of monoamine oxidase B (MAO-B).[1][3] This multi-target approach may offer a differentiated therapeutic strategy compared to more selective 5-HT6R antagonists.

Comparative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound and its comparators. This data facilitates a direct comparison of their potency and selectivity for their intended and off-target receptors.

CompoundPrimary Target(s)5-HT6R Affinity (Ki)5-HT3R Affinity (Ki)MAO-B Inhibition (pIC50)Other Notable Affinities/Activities
This compound 5-HT6R, 5-HT3R, MAO-B17 nM[4]0.45 nM[4]8.93[5]Neutral antagonist at 5-HT6R Gs signaling; inverse agonist at Cdk5 signaling.[6]
Intepirdine 5-HT6RpKi = 9.63 (~0.23 nM)[7]--Inverse agonist at 5-HT6R Cdk5 signaling; >100-fold selectivity over other receptors.[6][7]
Idalopirdine 5-HT6R0.83 nM[7][8]-->50-fold selectivity over 70 other targets.
Cerlapirdine (SAM-531) 5-HT6RPotent antagonist (Specific Ki not available in searched literature)--Selective and potent full antagonist of the 5-HT6 receptor.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for evaluating antagonist activity.

5-HT6_Receptor_Signaling_Pathway 5-HT6 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Cognition) CREB->Gene_Expression Regulates Serotonin Serotonin (5-HT) Serotonin->5HT6R Activates Antagonist 5-HT6R Antagonist (e.g., this compound) Antagonist->5HT6R Blocks

5-HT6 Receptor Gs-cAMP Signaling Pathway

Experimental_Workflow_5HT6R_Antagonist Experimental Workflow for 5-HT6R Antagonist Evaluation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (cAMP) (Determine Functional Antagonism, Kb) Binding->Functional Selectivity Selectivity Screening (Binding to other receptors) Functional->Selectivity MAO_B MAO-B Inhibition Assay (Determine IC50) Selectivity->MAO_B 5HT3 5-HT3 Functional Assay (Guinea Pig Ileum) MAO_B->5HT3 Animal_Models Animal Models of Cognition (e.g., Novel Object Recognition) 5HT3->Animal_Models Compound_Synthesis Compound Synthesis (this compound, etc.) Compound_Synthesis->Binding

Typical Experimental Workflow for 5-HT6R Antagonist Characterization

Detailed Experimental Protocols

The following sections provide an overview of the methodologies typically employed to generate the comparative data presented in this guide.

5-HT6 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT6 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of the test compound (e.g., this compound, intepirdine).[6] The reaction is typically carried out in a buffer solution at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

5-HT6 Receptor Functional Assay (cAMP Production)

This assay measures the ability of a compound to act as an antagonist by blocking the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the 5-HT6 receptor signaling pathway.

  • Cell Culture: 1321N1 cells expressing the human 5-HT6 receptor are cultured in appropriate media.[6]

  • Assay Procedure: The cells are incubated with the test compound (antagonist) for a predetermined time. Subsequently, a known 5-HT6R agonist (e.g., 5-carboxamidotryptamine, 5-CT) is added to stimulate the receptors.[6]

  • cAMP Measurement: After incubation with the agonist, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified. The antagonist's potency is typically expressed as the equilibrium dissociation constant (Kb), which is calculated from the concentration-response curves.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the inhibitory potency (IC50) of a compound against the MAO-B enzyme.

  • Enzyme and Substrate: Recombinant human MAO-B enzyme is used. A suitable substrate for MAO-B, such as benzylamine or a proprietary fluorogenic substrate, is selected.

  • Assay Procedure: The MAO-B enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound). The enzymatic reaction is then initiated by the addition of the substrate.[3]

  • Detection: The activity of MAO-B is measured by detecting the formation of one of its products, such as hydrogen peroxide (H2O2), using a fluorometric method.[3] The fluorescence intensity is proportional to the enzyme activity.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the MAO-B activity (IC50) is calculated from the dose-response curve. The reversibility of the inhibition can be assessed through kinetic studies, such as dialysis, to observe the recovery of enzyme activity after removal of the inhibitor.

5-HT3 Receptor Functional Assay (Guinea Pig Ileum Contractility)

This ex vivo assay assesses the antagonist activity of a compound at the 5-HT3 receptor by measuring its ability to inhibit serotonin-induced contractions of the guinea pig ileum.

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Contraction Measurement: The contractile responses of the ileum to the addition of serotonin (an agonist for 5-HT3 receptors in this tissue) are recorded using an isometric force transducer.

  • Antagonist Evaluation: The tissue is pre-incubated with the test compound (e.g., this compound) before adding serotonin. The ability of the antagonist to reduce the serotonin-induced contraction is measured.[6]

  • Data Analysis: Concentration-response curves for serotonin are generated in the absence and presence of different concentrations of the antagonist. The potency of the antagonist is determined by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Conclusion

This compound presents a distinct pharmacological profile compared to other 5-HT6R antagonists like intepirdine, idalopirdine, and cerlapirdine. Its triple-action mechanism, targeting 5-HT6R, 5-HT3R, and MAO-B, offers a multi-faceted approach to potentially modulate neurochemical pathways relevant to cognitive function. The high affinity for the 5-HT3 receptor and potent inhibition of MAO-B, in addition to its 5-HT6R antagonism, suggest that this compound may have a broader spectrum of activity. In contrast, intepirdine and idalopirdine are highly selective 5-HT6R antagonists, with intepirdine also showing inverse agonist properties at the Cdk5 signaling pathway. While cerlapirdine is a potent and selective 5-HT6R antagonist, further quantitative data is needed for a direct potency comparison.

The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these and other novel compounds targeting the 5-HT6 receptor. The disappointing clinical trial results for several selective 5-HT6R antagonists highlight the complexity of treating cognitive disorders and underscore the need for innovative approaches, such as the multi-target strategy embodied by this compound. Further research is warranted to fully elucidate the therapeutic potential of this novel compound.

References

Comparative Efficacy Analysis: PZ-1922 and Donepezil in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanistic and potential therapeutic differences between the novel multi-target agent PZ-1922 and the established acetylcholinesterase inhibitor, donepezil.

This guide provides a detailed comparison of this compound, a novel multi-target compound, and donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). While direct comparative clinical trials are not yet available, this document synthesizes preclinical data for a close analog of this compound and extensive clinical data for donepezil to offer a preliminary assessment of their respective efficacies and mechanisms of action.

Executive Summary

Donepezil, a reversible acetylcholinesterase (AChE) inhibitor, enhances cholinergic neurotransmission to provide symptomatic relief in AD. In contrast, this compound, identified as 1-(3-Chlorobenzyl)-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline hydrochloride, is a novel, triple-action agent. It acts as a dual antagonist for the serotonin 5-HT6 and 5-HT3 receptors (5-HT6R/5-HT3R) and as a reversible inhibitor of monoamine oxidase-B (MAO-B)[1]. This multi-target approach suggests a potential to address a broader spectrum of neurochemical imbalances implicated in the cognitive and behavioral symptoms of AD.

Preclinical evidence on a structurally similar 5-HT6R antagonist from the same chemical class as this compound suggests procognitive effects in animal models of memory impairment. Clinical data for donepezil consistently demonstrates modest but significant improvements in cognitive function in patients with mild to moderate AD. A direct comparison of efficacy is challenging due to the differing stages of development and the nature of the available data (preclinical vs. clinical).

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for a close analog of this compound and for donepezil, providing a basis for preliminary comparison.

Table 1: Preclinical Efficacy of a this compound Analog in Cognitive Models

CompoundTestAnimal ModelDosageOutcome MeasureResult
Compound 14 (this compound analog)Novel Object Recognition (NOR)Rats with phencyclidine-induced memory deficits3 mg/kgDiscrimination IndexReversal of memory deficits
Compound 14 (this compound analog)Vogel TestRats3 mg/kgAnti-conflict (anxiolytic) effect2-fold higher than reference compound

Data extracted from a study on novel 1H-Pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists, where compound 14 is a close structural analog of this compound.

Table 2: Clinical Efficacy of Donepezil in Alzheimer's Disease

Study PopulationDurationDosagePrimary Outcome MeasureMean Change from Baseline (Drug vs. Placebo)
Mild to Moderate AD24 weeks5 mg/dayADAS-cog-2.9 points (improvement)
Mild to Moderate AD24 weeks10 mg/dayADAS-cog-2.9 points (improvement)
Mild to Moderate AD12 weeks5 mg/dayADAS-cog-2.5 points (improvement)
Mild to Moderate AD12 weeks10 mg/dayADAS-cog-3.1 points (improvement)

ADAS-cog = Alzheimer's Disease Assessment Scale-cognitive subscale. A negative change indicates improvement.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents, particularly recognition memory.

1. Habituation:

  • Animals are individually placed in an open-field arena (e.g., a 40x40x40 cm box) for a period of 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the new environment and reduces anxiety-related behaviors that could interfere with the test.

2. Training/Familiarization Phase (T1):

  • Two identical objects (e-g., small plastic toys of the same shape and color) are placed in the arena at a fixed distance from each other.

  • The animal is placed back in the arena and allowed to freely explore the objects for a set period (e.g., 5-10 minutes).

  • The time spent exploring each object (defined as the nose of the animal being within a certain proximity, e.g., 2 cm, of the object and oriented towards it) is recorded.

3. Testing Phase (T2):

  • After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena.

  • One of the familiar objects is replaced with a novel object of similar size but different shape and color.

  • The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

4. Data Analysis:

  • A "Discrimination Index" (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, suggesting intact recognition memory. A DI close to zero suggests a memory deficit.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)

The ADAS-cog is a standardized, clinician-administered instrument used in clinical trials to assess the severity of cognitive symptoms of Alzheimer's disease.

1. Administration:

  • The test is administered by a trained psychometrician or clinician.

  • It consists of 11 tasks that evaluate different cognitive domains including memory, language, and praxis.

2. Tasks:

  • Word Recall: The patient is asked to recall a list of 10 words immediately after presentation and again after a delay.

  • Naming Objects and Fingers: The patient is asked to name common objects and fingers.

  • Commands: The patient is asked to follow a series of commands of increasing complexity.

  • Constructional Praxis: The patient is asked to copy four geometric figures.

  • Ideational Praxis: The patient is asked to demonstrate the use of a common object.

  • Orientation: The patient is asked questions about their orientation to person, place, and time.

  • Word Recognition: The patient is shown a list of words and later asked to identify them from a larger list.

  • Language Ability: Assesses the quality of the patient's spontaneous speech.

  • Comprehension: The patient is asked to listen to and then answer questions about a short paragraph.

  • Word-Finding Difficulty in Spontaneous Speech: The clinician rates the patient's difficulty in finding words during conversation.

  • Spoken Language Ability: The clinician rates the patient's overall ability to express themselves verbally.

3. Scoring:

  • The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

Signaling Pathways and Mechanisms of Action

This compound: A Multi-Target Approach

This compound's unique mechanism of action involves the modulation of three distinct targets implicated in AD pathophysiology.

PZ1922_Mechanism cluster_PZ1922 This compound cluster_targets Molecular Targets cluster_effects Downstream Effects PZ1922 This compound HT6R 5-HT6 Receptor PZ1922->HT6R Antagonist HT3R 5-HT3 Receptor PZ1922->HT3R Antagonist MAOB MAO-B PZ1922->MAOB Reversible Inhibitor ACh_release ↑ Acetylcholine Release HT6R->ACh_release Modulates Glutamate_release ↑ Glutamate Release HT6R->Glutamate_release Modulates Neuroinflammation ↓ Neuroinflammation HT3R->Neuroinflammation Involved in Dopamine_levels ↑ Dopamine Levels MAOB->Dopamine_levels Metabolizes Dopamine Oxidative_stress ↓ Oxidative Stress MAOB->Oxidative_stress Produces ROS Cognitive_enhancement Cognitive Enhancement ACh_release->Cognitive_enhancement Glutamate_release->Cognitive_enhancement Dopamine_levels->Cognitive_enhancement Neuroinflammation->Cognitive_enhancement Oxidative_stress->Cognitive_enhancement

Caption: this compound's multi-target mechanism of action.

  • 5-HT6 Receptor Antagonism: 5-HT6 receptors are primarily expressed in brain regions associated with learning and memory. Their blockade is thought to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.

  • 5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels involved in nausea and vomiting, but also play a role in cognitive function and neuroinflammation. Antagonism of these receptors may offer cognitive benefits and reduce neuroinflammatory processes in the AD brain.

  • MAO-B Inhibition: MAO-B is an enzyme that metabolizes neurotransmitters like dopamine. Its levels are elevated in the brains of AD patients. Inhibition of MAO-B can increase dopamine levels, which may have positive effects on mood and cognition, and also reduces the production of reactive oxygen species, thereby decreasing oxidative stress.

Donepezil: The Cholinergic Hypothesis

Donepezil's mechanism is centered on the cholinergic hypothesis of AD, which posits that a deficit in acetylcholine is a key contributor to cognitive decline.

Donepezil_Mechanism cluster_Donepezil Donepezil cluster_target Molecular Target cluster_process Neurochemical Process cluster_effect Primary Effect cluster_outcome Therapeutic Outcome Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Reversible Inhibitor ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Catalyzes ACh_levels ↑ Synaptic Acetylcholine ACh_breakdown->ACh_levels Reduces Cognitive_enhancement Symptomatic Cognitive Improvement ACh_levels->Cognitive_enhancement

Caption: Donepezil's mechanism via AChE inhibition.

By reversibly inhibiting AChE, donepezil prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic signaling.

Experimental Workflow: Preclinical Cognitive Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a novel compound like this compound in a preclinical animal model of cognitive impairment.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Post-mortem Analysis cluster_outcome Outcome Animal_model Select Animal Model (e.g., AD transgenic mouse) Grouping Randomize into Groups (Vehicle, Donepezil, this compound doses) Animal_model->Grouping Dosing Chronic Dosing (e.g., daily oral gavage) Grouping->Dosing NOR_test Novel Object Recognition (NOR) Test Dosing->NOR_test MWM_test Morris Water Maze (MWM) Test Dosing->MWM_test Brain_collection Brain Tissue Collection Dosing->Brain_collection Data_analysis Statistical Analysis of Behavioral and Biochemical Data NOR_test->Data_analysis MWM_test->Data_analysis Biochemical_analysis Biochemical Assays (e.g., Aβ and Tau levels) Brain_collection->Biochemical_analysis Biochemical_analysis->Data_analysis

Caption: A typical preclinical experimental workflow.

Conclusion

This compound and donepezil represent two distinct therapeutic strategies for Alzheimer's disease. Donepezil offers a well-established, single-target approach focused on alleviating the cholinergic deficit. This compound, with its novel multi-target profile, holds the potential to address a wider array of neurochemical dysregulations, including serotonergic and dopaminergic pathways, as well as neuroinflammation and oxidative stress.

The preclinical data for a close analog of this compound is promising, suggesting procognitive and anxiolytic effects. However, it is crucial to acknowledge the limitations of comparing this early-stage data with the extensive clinical trial results available for donepezil. Further preclinical studies directly comparing this compound and donepezil in the same animal models, followed by well-designed clinical trials, will be necessary to definitively determine the relative efficacy and therapeutic potential of this compound in the management of Alzheimer's disease. Researchers and drug development professionals should monitor the progress of this compound as a potentially valuable addition to the therapeutic arsenal against this devastating neurodegenerative disorder.

References

Unraveling the Selectivity of Novel Therapeutic Agents: A Comparative Analysis of PZ-1922

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the cross-reactivity profile of the investigational compound PZ-1922 against other therapeutic alternatives is currently unavailable due to the absence of publicly accessible experimental data for a compound with this designation.

To facilitate such a comparative analysis for researchers, scientists, and drug development professionals, this guide provides a structured template. This framework outlines the necessary data, experimental protocols, and visualizations required to generate a thorough and objective comparison of the cross-reactivity profiles of this compound and its alternatives once the relevant information becomes available.

Comparative Cross-Reactivity Data

A critical aspect of preclinical drug development is the assessment of a compound's selectivity. The following tables are designed to summarize key quantitative data on binding affinities and functional activities, enabling a clear comparison between this compound and other relevant compounds.

Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Alternatives Against Primary and Off-Target Receptors

CompoundPrimary TargetOff-Target 1Off-Target 2Off-Target 3
This compound Data N/AData N/AData N/AData N/A
Alternative 1
Alternative 2
Alternative 3

Table 2: Functional Activity (IC50/EC50, nM) at Primary and Off-Target Receptors

CompoundPrimary TargetOff-Target 1Off-Target 2Off-Target 3
This compound Data N/AData N/AData N/AData N/A
Alternative 1
Alternative 2
Alternative 3

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following section provides a template for describing the protocols used to generate the cross-reactivity data.

Radioligand Binding Assays

This in vitro technique is commonly used to determine the binding affinity of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound and alternative compounds for a panel of receptors, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Describe the source of the cell membranes expressing the target receptors (e.g., recombinant cell lines, native tissue).

  • Radioligand: Specify the radiolabeled ligand used for each target and its concentration.

  • Incubation: Detail the incubation conditions, including buffer composition, temperature, and duration.

  • Competition Assay: Explain how increasing concentrations of the test compounds (this compound and alternatives) were used to displace the radioligand.

  • Detection: Describe the method for separating bound from free radioligand (e.g., filtration) and the technique for quantifying radioactivity (e.g., liquid scintillation counting).

  • Data Analysis: Specify the software and statistical models (e.g., non-linear regression, Cheng-Prusoff equation) used to calculate Ki values.

Functional Assays

These assays measure the biological effect of a compound on its target, providing insights into its potency and efficacy.

Objective: To determine the functional activity (agonist or antagonist) of this compound and its alternatives at various receptors.

Methodology:

  • Cell Lines: Specify the cell lines used, engineered to express the target receptor and a reporter system (e.g., calcium-sensitive dyes, cAMP-responsive elements).

  • Assay Principle: Describe the specific functional assay employed (e.g., calcium mobilization assay, cAMP accumulation assay).

  • Compound Treatment: Detail the concentration range of the test compounds and the incubation time.

  • Signal Detection: Explain the method used to measure the cellular response (e.g., fluorescence, luminescence).

  • Data Analysis: Describe the software and statistical methods used to generate dose-response curves and calculate IC50 or EC50 values.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following examples utilize the DOT language for Graphviz to create clear and informative visualizations.

Signaling Pathway of the Primary Target

This diagram illustrates a hypothetical signaling cascade initiated by the activation of the primary target receptor for this compound.

PZ1922 This compound Receptor Primary Target Receptor PZ1922->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway of this compound's primary target.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines the key steps involved in a typical cross-reactivity screening experiment.

cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis PZ1922 This compound Stock Serial_Dilution Serial Dilution PZ1922->Serial_Dilution Alternatives Alternative Compounds Alternatives->Serial_Dilution Receptor_Panel Receptor Panel Screening Serial_Dilution->Receptor_Panel Functional_Assay Functional Assays Serial_Dilution->Functional_Assay Binding_Data Binding Affinity (Ki) Receptor_Panel->Binding_Data Functional_Data Functional Potency (IC50/EC50) Functional_Assay->Functional_Data Selectivity_Profile Selectivity Profile Binding_Data->Selectivity_Profile Functional_Data->Selectivity_Profile

Caption: Workflow for cross-reactivity profiling.

No Information Available on PZ-1922 to Validate Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "PZ-1922" has yielded no specific information regarding its therapeutic potential, mechanism of action, or any associated preclinical or clinical studies. As a result, a comparison guide validating its therapeutic potential against other alternatives cannot be provided at this time.

The search across various scientific and medical databases, as well as clinical trial registries, did not return any data, experimental protocols, or publications directly related to a compound designated as this compound. This suggests that "this compound" may be an internal development name not yet in the public domain, a very early-stage compound without published research, or potentially an incorrect identifier.

Without any foundational information on this compound, it is impossible to:

  • Summarize quantitative data: No data is available to present in comparative tables.

  • Provide experimental protocols: No studies citing methodologies for this compound could be located.

  • Create visualizations: The lack of information on signaling pathways or experimental workflows prevents the generation of the requested diagrams.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the designation "this compound" for accuracy. If the name is confirmed to be correct, it is likely that information is not yet publicly available. Monitoring scientific literature and clinical trial databases for future publications may be necessary.

Should a corrected name or alternative identifier for this compound be available, a renewed search could potentially yield the required information to develop the requested comparison guide.

Head-to-Head Comparison: PZ-1922 and Other Alzheimer's Disease Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the Alzheimer's drug candidate PZ-1922 with other therapeutic agents in development is not possible at this time due to the absence of publicly available information on a compound designated this compound.

Intensive searches of medical and scientific databases, clinical trial registries, and pharmaceutical development pipelines have yielded no specific data, experimental results, or clinical trial information for an Alzheimer's disease drug candidate named this compound. This suggests that "this compound" may be an internal project code not yet disclosed publicly, a discontinued candidate, a very early-stage preclinical compound, or a possible misnomer.

While a direct comparison involving this compound cannot be provided, this guide offers a comparative overview of several prominent drug candidates for Alzheimer's disease that are currently in various stages of clinical development. This comparison is based on their mechanisms of action, available clinical trial data, and therapeutic targets.

The landscape of Alzheimer's drug development is diverse, with numerous candidates under investigation.[1][2] As of early 2022, there were 143 agents in 172 clinical trials for Alzheimer's disease.[2] These therapies target a range of pathological features of the disease, including amyloid-beta plaques, tau tangles, neuroinflammation, and synaptic dysfunction.[3]

Prominent Alzheimer's Drug Candidates in Development

To provide a useful comparative framework for researchers and drug development professionals, the following sections detail several key drug candidates, categorized by their primary mechanism of action.

Anti-Amyloid Therapies

The accumulation of amyloid-beta (Aβ) plaques in the brain is a hallmark of Alzheimer's disease.[4] Several therapeutic strategies aim to reduce these plaques.

  • Lecanemab: An antibody that targets amyloid protofibrils. It has received regulatory approval in some regions and has been shown to slow cognitive decline in clinical trials.[5]

  • Donanemab: This antibody is designed to rapidly clear existing amyloid plaques.[3]

  • ALZ-801 (Valiltramiprosate): An oral small molecule designed to prevent the formation of neurotoxic amyloid oligomers.[3]

Anti-Tau Therapies

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is another key pathological feature of Alzheimer's disease.

  • Hydromethylthionine mesylate (HMTM): An oral drug developed by TauRX that targets the tau protein.[5]

Synaptic Plasticity and Neuroprotection

These therapies aim to protect neurons from damage and enhance synaptic function.

  • Blarcamesine (ANAVEX®2-73): An orally available agent that targets the SIGMAR1 and muscarinic receptors to restore cellular homeostasis and has shown potential neuroprotective effects in preclinical studies.[6] It has completed Phase 2a and Phase 2b/3 clinical trials for Alzheimer's disease.[6]

Novel Mechanisms
  • AL001: A novel lithium-delivery system intended to provide the therapeutic benefits of lithium while mitigating its potential toxicities.[7] It has completed a Phase 2a study.[7]

  • Semaglutide: Originally a diabetes medication, it is being investigated for its potential to reduce the risk of dementia.[5] Clinical trials are underway to assess its impact on memory and thinking in individuals with Alzheimer's disease, with results anticipated in late 2025 and 2026.[5]

Comparative Data Summary

Without specific data for this compound, a direct tabular comparison is not feasible. However, a template for such a comparison is provided below, which can be populated as data for this compound and other emerging candidates become available.

Drug Candidate Target/Mechanism of Action Phase of Development Route of Administration Key Efficacy Findings (if available) Key Safety/Tolerability Findings (if available)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Lecanemab Anti-amyloid (protofibrils)Approved/Phase 3IntravenousSlows cognitive declineAmyloid-Related Imaging Abnormalities (ARIA)
Donanemab Anti-amyloid (plaque clearance)Phase 3IntravenousSignificant plaque reductionARIA
ALZ-801 Anti-amyloid (oligomer formation inhibitor)Phase 3Oral--
HMTM Anti-tauPhase 3OralTrial results did not show a significant difference from placebo-
Blarcamesine SIGMAR1 & Muscarinic Receptor AgonistPhase 2b/3 CompletedOral-Good safety profile reported
AL001 Lithium-delivery systemPhase 2a CompletedOral-Aiming for improved safety over standard lithium
Semaglutide GLP-1 Receptor AgonistPhase 3 (for AD)Subcutaneous injection--

Experimental Protocols and Methodologies

Detailed experimental protocols for the clinical trials of the aforementioned drugs are typically available through clinical trial registries such as ClinicalTrials.gov. For preclinical studies, methodologies are usually published in peer-reviewed scientific journals. As no information is available for this compound, no specific experimental protocols can be provided.

Signaling Pathways and Workflows

To illustrate the therapeutic approaches of the discussed drug candidates, the following diagrams depict the targeted pathological pathways in Alzheimer's disease.

Alzheimer_Pathways cluster_amyloid Amyloid Cascade cluster_tau Tau Pathology cluster_downstream Downstream Effects APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Amyloid-β (Aβ) Monomers sAPPb->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Plaques Aβ Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Neuroinflammation Neuroinflammation Oligomers->Neuroinflammation Plaques->Synaptic_Dysfunction Plaques->Neuroinflammation Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Kinases NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Neuroinflammation->Neuronal_Death Cognitive_Decline Cognitive Decline Neuronal_Death->Cognitive_Decline

Caption: Key pathological pathways in Alzheimer's Disease.

Therapeutic_Targets cluster_drugs Drug Candidates cluster_targets Therapeutic Targets Lecanemab Lecanemab Oligomers Aβ Oligomers Lecanemab->Oligomers Targets Donanemab Donanemab Plaques Aβ Plaques Donanemab->Plaques Targets ALZ_801 ALZ-801 Monomers Aβ Monomers ALZ_801->Monomers Inhibits Aggregation HMTM HMTM Tau Tau Aggregation HMTM->Tau Inhibits Blarcamesine Blarcamesine Synaptic_Function Synaptic Function / Neuroprotection Blarcamesine->Synaptic_Function Modulates

References

A Comparative Analysis of PZ-1922's Selectivity for 5-HT6 and 5-HT3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the receptor selectivity of the novel compound PZ-1922 in comparison to established selective antagonists.

This guide provides an objective assessment of the selectivity of this compound for the serotonin 6 receptor (5-HT6R) and the serotonin 3 receptor (5-HT3R). This compound is a novel compound with a unique pharmacological profile, acting as an antagonist at both 5-HT6R and 5-HT3R, in addition to inhibiting monoamine oxidase B (MAO-B)[1][2][3]. Understanding its selectivity is crucial for elucidating its therapeutic potential and off-target effects. This guide presents a compilation of experimental data comparing this compound with established selective antagonists for each receptor, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The selectivity of a compound for its target receptors is a critical factor in drug development, influencing both efficacy and safety. The binding affinity, commonly expressed as the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and comparator compounds for human 5-HT6 and 5-HT3 receptors.

Compound5-HT6R Ki (nM)5-HT3R Ki (nM)Primary Target(s)
This compound 2.8 [1]38 [1]5-HT6R / 5-HT3R / MAO-B
Intepirdine 1.3 [1]>1000 (inferred)5-HT6R
Ondansetron >1000 (inferred)~1-105-HT3R
Granisetron >1000 (inferred)~0.1-1 [4]5-HT3R

Note: The Ki values for intepirdine at 5-HT3R and for ondansetron and granisetron at 5-HT6R are inferred from their established high selectivity and statements in the literature indicating little to no affinity for other serotonin receptor subtypes[2][5]. Precise Ki values from head-to-head comparative studies were not available in the searched literature.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.

G cluster_0 5-HT6 Receptor Signaling 5-HT 5-HT 5-HT6R 5-HT6 Receptor 5-HT->5-HT6R binds Gs Gs Protein 5-HT6R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular Response Cellular Response (e.g., neuronal excitability) PKA->Cellular Response phosphorylates targets This compound This compound This compound->5-HT6R antagonizes Intepirdine Intepirdine Intepirdine->5-HT6R antagonizes

Diagram 1: 5-HT6 Receptor Signaling Pathway and Antagonism.

G cluster_1 5-HT3 Receptor Signaling 5-HT 5-HT 5-HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5-HT->5-HT3R binds Ion Influx Na+/K+ Influx 5-HT3R->Ion Influx opens channel Depolarization Neuronal Depolarization Ion Influx->Depolarization causes This compound This compound This compound->5-HT3R antagonizes Ondansetron Ondansetron Ondansetron->5-HT3R antagonizes Granisetron Granisetron Granisetron->5-HT3R antagonizes

Diagram 2: 5-HT3 Receptor Signaling Pathway and Antagonism.

G cluster_2 Experimental Workflow for Selectivity Assessment Start Start Radioligand Binding Assay Radioligand Binding Assay Start->Radioligand Binding Assay Functional Assays Functional Assays Start->Functional Assays Ki Determination Determine Ki (Binding Affinity) Radioligand Binding Assay->Ki Determination Functional Potency Determine Functional Potency (e.g., Kb, pD2', IC50) Functional Assays->Functional Potency Selectivity Assessment Assess Selectivity (Compare Ki values across receptors) Ki Determination->Selectivity Assessment Functional Potency->Selectivity Assessment End End Selectivity Assessment->End

References

Replicating Pro-Cognitive Effects of PZ-1922: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data and methodologies used to evaluate the pro-cognitive effects of PZ-1922, a novel triple-acting agent. The data presented is primarily derived from a key study that establishes its efficacy in rodent models of cognitive impairment. This document is intended to serve as a resource for researchers seeking to understand, replicate, or build upon these findings.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical evaluations of this compound. The primary comparator in these studies was Intepirdine, a 5-HT6R antagonist.

Parameter This compound Intepirdine Vehicle/Control Experimental Model Source
5-HT6R Binding Affinity (Ki) 2 nMNot specified in snippetN/AIn vitro (HEK cells expressing h5-HT6R)[1][2]
MAO-B Inhibition Yes (Reversible)NoN/AIn vitro[1][3]
5-HT3R Antagonism YesNoN/AIn vitro[1][3]
Novel Object Recognition (NOR) Test Dose-dependently prevented scopolamine-induced deficitsNot specified in snippetScopolamine treatment abolished object recognitionScopolamine-induced amnesia in rats[2][3]
T-Maze Test Superior pro-cognitive properties compared to intepirdineLess effective than this compoundoAβ injection induced deficitsoAβ-induced Alzheimer's Disease model in rats[3]
Blood-Brain Barrier Penetration Yes (Cmax of 129.6 ± 9.49 ng/g at 4h post oral admin)Not specified in snippetN/AMale Wistar rats[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the available information regarding the assessment of this compound's pro-cognitive effects.

Scopolamine-Induced Cognitive Impairment in the Novel Object Recognition (NOR) Test

This model is used to evaluate a compound's ability to reverse chemically-induced short-term memory deficits.

  • Subjects: Male Wistar rats.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Animals are allowed to freely explore the empty arena for a set period.

    • Training Trial (Familiarization): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.

    • Drug Administration: this compound (at doses of 0.3, 1, and 3 mg/kg, i.p.) or a vehicle is administered 30 minutes before the administration of scopolamine (1.25 mg/kg, i.p.).[2]

    • Inter-trial Interval: A specific time delay is observed.

    • Test Trial (Recognition): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.

  • Primary Endpoint: The Discrimination Index (DI), calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

oAβ-Induced Cognitive Deficits in the T-Maze Test

This model mimics aspects of Alzheimer's disease pathology to assess pro-cognitive effects in a disease-relevant context.

  • Subjects: Rats.

  • Procedure:

    • Model Induction: An oligomeric solution of amyloid-β peptide (oAβ) is administered via intracerebroventricular (i.c.v.) injection to induce cognitive deficits.

    • Drug Administration: this compound or Intepirdine is administered to the oAβ-treated rats.

    • T-Maze Task: The T-maze is used to assess spatial learning and memory. The specific paradigm (e.g., spontaneous alternation, rewarded alternation) was not detailed in the provided snippets but typically involves the rat choosing between the two arms of the maze over a series of trials.

  • Primary Endpoint: Performance in the T-maze, likely measured by the percentage of correct alternations or time/errors to find a reward. The study reported that this compound, but not intepirdine, restored levels of biomarkers characteristic of the debilitating effects of oAβ.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the pro-cognitive effects of this compound in a preclinical setting.

G cluster_model Cognitive Impairment Model cluster_treatment Treatment Groups cluster_test Behavioral Testing cluster_outcome Outcome Measures model_scop Scopolamine-Induced Amnesia pz1922 This compound model_scop->pz1922 vehicle Vehicle Control model_scop->vehicle model_abeta oAβ-Induced Deficit (AD Model) model_abeta->pz1922 intepirdine Intepirdine (Comparator) model_abeta->intepirdine nor Novel Object Recognition (NOR) pz1922->nor tmaze T-Maze Test pz1922->tmaze intepirdine->tmaze vehicle->nor cog_data Cognitive Performance Data nor->cog_data tmaze->cog_data biomarker Biomarker Analysis tmaze->biomarker

Preclinical workflow for this compound cognitive assessment.
Signaling Pathway

This compound's pro-cognitive effects are attributed to its multi-target mechanism of action. The diagram below outlines the key signaling pathways influenced by this compound.

G cluster_targets Molecular Targets cluster_effects Downstream Pro-Cognitive Effects PZ1922 This compound HTR6 5-HT6 Receptor PZ1922->HTR6 Antagonist HTR3 5-HT3 Receptor PZ1922->HTR3 Antagonist MAOB MAO-B PZ1922->MAOB Reversible Inhibitor glutamate Enhanced Glutamatergic Transmission HTR3->glutamate neuroprotection Neuroprotective Effects (Anti-inflammatory) HTR3->neuroprotection dopamine Modulated Dopamine Levels MAOB->dopamine cognition Cognitive Enhancement glutamate->cognition neuroprotection->cognition dopamine->cognition

This compound multi-target mechanism of action.

The blockade of 5-HT3 receptors on GABAergic interneurons can enhance glutamatergic transmission, which is crucial for cognitive functions.[1] This blockade also contributes to anti-inflammatory and neuroprotective effects against amyloid-β-induced neurotoxicity.[1] The reversible inhibition of MAO-B, an enzyme primarily found in glial cells in the cortex and hippocampus, is another valuable strategy in the context of Alzheimer's disease.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。